Product packaging for 1-Vinyltriazole(Cat. No.:CAS No. 41917-22-0)

1-Vinyltriazole

Cat. No.: B1655767
CAS No.: 41917-22-0
M. Wt: 95.1 g/mol
InChI Key: GIVBQSUFWURSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Vinyltriazole is a valuable nitrogen-containing heterocyclic monomer that serves as a key building block in advanced research and development. Its core utility lies in the vinyl group, which allows it to be readily polymerized or grafted onto various materials, creating polymers with a wide range of functional properties. In material science, poly(this compound) is recognized for its excellent film-forming ability, high thermal stability, and solubility in polar solvents. These characteristics make it a promising candidate for developing novel dielectrics in organic field-effect transistors (OFETs), contributing to low-voltage, high-performance electronic devices . Furthermore, its polymers are explored for creating nanocomposites with silver nanoparticles, which exhibit significant biological activity and are investigated for antibacterial and antitumor applications . Recent studies also demonstrate its application in surface modification, where it is used to activate polypropylene (PP) fibers to enhance the mechanical properties of cementitious composites in construction materials . Beyond materials, this compound compounds have documented historical use in plant growth regulation and as fungicidal agents in agrochemical research . The compound's mechanism of action in biological contexts is often attributed to the triazole ring's ability to coordinate with metal ions and form multiple weak interactions with biological targets, such as enzymes . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3 B1655767 1-Vinyltriazole CAS No. 41917-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBQSUFWURSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461835
Record name 1-vinyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41917-22-0
Record name 1-vinyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Vinyltriazole and Its Derivatives

Transition Metal-Catalyzed Approaches

Catalysis by copper, ruthenium, and palladium complexes represents the state-of-the-art in synthesizing 1-vinyltriazole and its substituted analogues. Each metal offers a unique catalytic cycle, leading to different structural isomers or providing alternative pathways for derivatization.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed to describe reactions with high yields, stereospecificity, and broad functional group tolerance. rsc.orgnih.gov This reaction unites organic azides and terminal alkynes to form 1,2,3-triazoles and is a premier method for synthesizing 1,4-disubstituted triazole derivatives. nih.govorganic-chemistry.orgwikipedia.org The process is robust, often proceeding at room temperature and under aqueous conditions. organic-chemistry.orgnih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne requires high temperatures and typically yields a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgwikipedia.org In stark contrast, the introduction of a copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted isomer. nih.govnih.govresearchgate.net This high degree of control is a significant advantage, eliminating the need for tedious separation of isomeric products. organic-chemistry.org The mechanism is understood to involve copper acetylide intermediates, which ensures the specific regiochemical outcome. nih.gov

Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

FeatureThermal Huisgen CycloadditionCopper(I)-Catalyzed (CuAAC)
Regioselectivity Poor (Mixture of 1,4- and 1,5-isomers) organic-chemistry.orgwikipedia.orgExcellent (Exclusively 1,4-isomer) nih.govresearchgate.net
Reaction Conditions High Temperature (e.g., 98°C) wikipedia.orgMild (Often room temperature) nih.gov
Reaction Rate Slow organic-chemistry.orgDramatically accelerated organic-chemistry.org
Catalyst NoneCopper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) beilstein-journals.org

The CuAAC reaction is a powerful tool for the synthesis of functionalized monomers, including vinyl-1,2,3-triazoles, which are precursors to advanced polymers. acs.orgresearchgate.net The reaction's tolerance for various functional groups allows for the incorporation of diverse chemical moieties into the monomer structure before polymerization. For example, organosilicon monomers and polymers have been successfully functionalized using heterogeneous CuAAC protocols, demonstrating the reaction's versatility in creating materials with tailored properties. rsc.org This approach enables the creation of a broad library of vinyl-1,2,3-triazole-based monomers carrying aliphatic, aromatic, or other functional groups. researchgate.net

Table 2: Examples of Functionalized Monomers via CuAAC

Reactant 1 (Alkyne)Reactant 2 (Azide)Catalyst SystemProduct Type
EthynyltrimethylsilaneBenzyl AzideCuF₂1-Benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole nih.gov
Phenylacetylene (B144264)AzidochalconesCopper(II) acetate (B1210297) monohydrateTriazole-tethered chalcone (B49325) hybrids mdpi.com
Alkyne-functionalized organoalkoxysilanesOrganic azidesHeterogeneous Cu(I) catalystFunctional organosilicon monomers rsc.org

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. chalmers.seacs.org Discovered by the Fokin and Jia groups, this reaction expands the synthetic toolbox, allowing chemists to choose the desired triazole substitution pattern simply by selecting the appropriate metal catalyst. chalmers.seacs.org Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC is effective for both terminal and internal alkynes, further broadening its synthetic utility. acs.orgorganic-chemistry.org

The RuAAC reaction exhibits high regioselectivity for the 1,5-disubstituted triazole product. organic-chemistry.orgresearchgate.net The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride, or [CpRuCl], complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgacs.orgnih.gov

The proposed mechanism for RuAAC differs significantly from that of CuAAC. It is believed to proceed through the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. wikipedia.orgacs.orgnih.gov This is followed by reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.orgorganic-chemistry.org Density Functional Theory (DFT) calculations support this mechanistic pathway and suggest that the reductive elimination step is rate-determining. organic-chemistry.orgnih.gov

Table 3: Key Features of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

FeatureDescription
Primary Product 1,5-disubstituted 1,2,3-triazoles chalmers.seacs.org
Alkyne Substrate Scope Terminal and internal alkynes acs.orgorganic-chemistry.org
Common Catalysts [CpRuCl] complexes, e.g., CpRuCl(PPh₃)₂ organic-chemistry.orgacs.orgnih.gov
Proposed Intermediate Six-membered ruthenacycle wikipedia.orgacs.org
Key Mechanistic Steps Oxidative coupling followed by reductive elimination organic-chemistry.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction, typically between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This methodology offers an alternative strategy for synthesizing derivatives of this compound, not by forming the triazole ring itself, but by creating a new C-C bond at the vinyl group. A notable example is the stereoselective, base-free Heck coupling between vinyl-1H-1,2,3-triazole derivatives and other molecules, such as 1,4-naphthoquinones. researchgate.net

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov The final step is typically a β-hydride elimination, which forms the product and regenerates the Pd(0) catalyst. Recent advancements include the development of visible-light-driven Heck reactions, which can proceed under mild conditions via a radical pathway.

Table 4: Example of a Palladium-Catalyzed Heck Coupling

Vinyl SubstrateCoupling PartnerCatalystKey Feature
1-Phenyl-4-vinyl-1H-1,2,3-triazole3-halo-1,4-NaphthoquinonesPalladium acetateForms a C-C bond, creating a naphthoquinone-triazole hybrid researchgate.net
Internal vinyl bromidesStyrenesPd(OAc)₂ with visible lightVisible-light-driven radical pathway

Mercury-Catalyzed Vinyl Exchange Reactions

One of the earlier methods for synthesizing N-vinyl-1,2,3-triazoles involves a vinyl exchange reaction catalyzed by mercury(II) salts. nih.govrsc.orgrsc.org This transvinylation process typically uses vinyl acetate as the vinyl group donor to introduce the vinyl moiety onto the triazole ring.

Transition Metal-Free Synthetic Routes

In response to the limitations of metal-catalyzed reactions, significant research has focused on developing transition metal-free synthetic routes. rsc.orgnih.gov These methods offer safer, more cost-effective, and environmentally benign alternatives for the production of this compound and its derivatives. rsc.org

A prominent transition metal-free strategy is the direct hydroamination of alkynes with triazoles, promoted by a simple inorganic base. nih.govrsc.orgnih.gov This approach avoids the use of expensive and toxic metal catalysts and ligands. rsc.orgrsc.org The reaction typically involves heating a mixture of the triazole and an alkyne in the presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.orgresearchgate.net The base plays a crucial role in activating the N-H bond of the triazole, facilitating its nucleophilic attack on the alkyne. nih.govnih.gov

Base-Mediated Hydroamination of Alkynes and Triazoles

Anti-Markovnikov Stereoselective Hydroamination

A key feature of the base-mediated hydroamination of terminal alkynes is its high stereoselectivity, predominantly yielding the anti-Markovnikov addition product. nih.govrsc.orgrsc.orgorganic-chemistry.orgacs.org In this process, the triazole nitrogen atom adds to the terminal carbon of the alkyne. nih.gov The stereochemical outcome (Z- or E-isomer) is strongly influenced by the electronic properties of the substituents on the alkyne.

A proposed mechanism suggests that the base deprotonates the triazole, forming a triazolide anion. nih.gov This anion then attacks the alkyne in a nucleophilic addition. The resulting alkenyl anion is then protonated by the solvent (e.g., DMSO), which acts as the proton source, to yield the final vinyltriazole product. nih.gov The kinetic stability of the intermediate alkenyl anion often leads to the preferential formation of the Z-isomer. nih.gov However, the strength of electron-withdrawing groups on the phenyl ring of arylacetylenes can directly affect the stereoselectivity, in some cases leading exclusively to the E-isomer. rsc.orgresearchgate.net

Functional Group Tolerance and Yield Optimization

This base-mediated hydroamination method demonstrates broad functional group tolerance, making it a versatile tool for synthesizing a wide array of functionalized vinyl triazole derivatives. nih.govrsc.orgrsc.orgrsc.org The reaction accommodates various substrates, including terminal and internal alkynes bearing aryl and heteroaryl groups, as well as different triazole derivatives. rsc.orgresearchgate.net

Alkynes with both electron-donating and electron-withdrawing substituents on the phenyl ring are well-tolerated, generally providing moderate to good yields. rsc.orgresearchgate.net For instance, alkynes with electron-donating groups like methoxy (B1213986) and methyl groups on the phenyl ring react efficiently to give the corresponding vinyltriazoles in high yields. rsc.org Similarly, alkynes with electron-withdrawing groups such as halogens or trifluoromethyl groups also proceed smoothly. rsc.org The reaction is also effective with heteroaromatic alkynes, such as those containing naphthalene (B1677914) or thiophene (B33073) moieties. rsc.orgrsc.org

Optimization studies have shown that the choice of base, its concentration, and the reaction temperature are critical for maximizing the yield. rsc.org Cesium carbonate has been identified as a particularly effective base, and DMSO is a common solvent of choice. rsc.orgrsc.org

Table 1: Base-Mediated Hydroamination of Phenylacetylene Derivatives with 1,2,3-Triazole

Alkyne Substituent (on Phenyl Ring)Product Yield (%)N-1/N-2 RatioStereoselectivity (Z/E)
4-Methoxy (electron-donating)9288:12>99:1 (Z)
4-Methyl (electron-donating)8985:15>99:1 (Z)
4-Fluoro (electron-withdrawing)6160:4080:20 (Z/E)
4-Chloro (electron-withdrawing)6965:3575:25 (Z/E)
4-Cyano (strong electron-withdrawing)9612:88>1:99 (E)
4-Trifluoromethyl (strong E-withdrawing)948:92>1:99 (E)
Data compiled from studies on base-mediated hydroamination reactions. rsc.orgresearchgate.net

Dehydrohalogenation represents a classic and straightforward method for the synthesis of alkenes, including this compound. wikipedia.org This elimination reaction involves the removal of a hydrogen halide (HX) from a substrate, typically an alkyl halide, upon treatment with a base. wikipedia.org

In the context of this compound synthesis, the starting material is an N-(2-haloethyl)triazole derivative. For example, 1-(1-bromoethyl)-4-acyl-1H-1,2,3-triazoles can be converted into their corresponding 1-vinyl derivatives through a base-induced elimination of hydrogen bromide. researchgate.net This method is an example of a β-elimination reaction and provides a direct route to the vinyl group from a saturated ethyl precursor.

A highly efficient, high-yield route to N-vinyl-1,2,3-triazole monomers has been developed using a modified Wolff's cyclocondensation reaction. nih.govrsc.org This method is presented as a viable and advantageous alternative to the widely used azide-alkyne click chemistry. nih.gov

The synthesis involves the reaction of 2-aminoethanol with α-diazo-β-oxoamides. nih.govrsc.org This cyclocondensation process constructs the 1,2,3-triazole ring and incorporates the vinyl precursor simultaneously. The resulting N-(2-hydroxyethyl)triazole can then be dehydrated to form the final N-vinyl-1,2,3-triazole product. This methodology is noted for its high yields and the feasibility of producing a variety of N-vinyl-1,2,3-triazole monomers suitable for polymerization. nih.govrsc.org

Organocatalyzed Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. nih.gov This approach utilizes small organic molecules to accelerate chemical reactions, often with high levels of stereoselectivity and regioselectivity. nih.gov While specific organocatalytic methods for the direct synthesis of the parent this compound are not extensively documented in the reviewed literature, the principles of organocatalysis have been successfully applied to the synthesis of substituted vinyltriazole derivatives.

One notable strategy involves the synthesis of β-substituted 4-vinyl-1,2,3-triazoles from enals and aryl azides. This reaction proceeds via a [3+2] cycloaddition, a cornerstone of triazole synthesis. The mechanism of such organocatalytic routes can be categorized based on the active intermediate involved in the reaction. nih.gov These approaches offer significant advantages, including high yields, broad substrate scope, and the ability to create novel molecular architectures. nih.gov

The development of atropisomeric triazole-containing organocatalysts represents a sophisticated advancement in this field. bham.ac.uk Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their application in catalysis can lead to high levels of asymmetric induction. bham.ac.uk While the direct application to this compound synthesis is a developing area, these chiral catalysts hold promise for the enantioselective synthesis of complex vinyltriazole derivatives.

The table below summarizes different organocatalytic approaches that have been applied to the synthesis of various triazole derivatives, highlighting the versatility of this methodology.

Catalyst TypeReactantsProduct TypeKey Advantages
AminesAldehydes, KetonesSubstituted 1,2,3-triazolesHigh regioselectivity, broad substrate scope
ProlineEnals, Aryl azidesβ-substituted 4-vinyl-1,2,3-triazolesAccess to functionalized vinyltriazoles
Atropisomeric TriazolesVariousChiral triazole derivativesHigh enantioselectivity

This table is a conceptual summary based on general organocatalytic principles for triazole synthesis and does not represent specific reactions for the parent this compound due to a lack of detailed examples in the provided search results.

Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly influencing the development of synthetic protocols for this compound and its derivatives. These strategies aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as the use of renewable feedstocks, safer solvents, and energy-efficient processes.

A significant focus in the green synthesis of vinyltriazoles has been the move away from potentially hazardous reagents and transition-metal catalysts. Traditional methods often rely on copper catalysis, which, while efficient, can lead to metal contamination in the final product.

Recent research has demonstrated the successful synthesis of vinyl-1,2,3-triazole derivatives under transition-metal-free conditions. One such method employs an inorganic base to promote the reaction between alkynes and triazoles. This approach is not only cost-effective but also offers high yields and excellent tolerance for a variety of functional groups.

Another green approach involves the use of microwave irradiation in the absence of a catalyst for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org This method is characterized by its simplicity, efficiency, and mild reaction conditions. organic-chemistry.org Furthermore, solvent-free "flash" synthesis using a supported copper(I) catalyst represents a significant step towards greener processes, providing products in high yields and purities within minutes. nih.gov

The use of ethanol (B145695) as a green solvent has also been explored in the synthesis of 1,2,3-triazoles. researchgate.net Ethanol is a renewable, biodegradable, and low-toxicity solvent, making it an attractive alternative to more hazardous organic solvents. researchgate.net

The following table highlights key features of selected green chemistry procedures for triazole synthesis.

MethodKey FeaturesReactantsCatalyst/PromoterSolvent
Transition-Metal-Free SynthesisAvoids metal contamination, cost-effectiveAlkynes, TriazolesInorganic BaseDMSO
Microwave-Assisted SynthesisRapid, catalyst-free, mild conditionsHydrazines, FormamideNoneNot specified
Supported Catalyst, Solvent-Free"Flash" synthesis, high purityNeat azides and alkynesAmberlyst® A21•CuINone
Green Solvent SynthesisUse of renewable, low-toxicity solventBenzene-ethanol derivatives, 1,2,4-triazole (B32235)K2CO3, NaBH4, NaOHEthanol, Methanol (B129727), Acetonitrile

The choice of solvent is a critical factor in the environmental impact of a synthetic process. An ideal green solvent should be non-toxic, renewable, biodegradable, and have a low environmental impact.

Dimethyl Sulfoxide (DMSO) has been utilized as a solvent in the synthesis of vinyltriazole derivatives. nih.gov It is a polar aprotic solvent with the ability to dissolve a wide range of polar and nonpolar molecules. nih.gov In some reactions, DMSO can also act as an oxidant. nih.gov However, it is important to consider that DMSO can potentially interfere with certain biological assays and may not always be the most environmentally benign choice. mdpi.com

Ethanol is increasingly recognized as a promising green solvent for chemical synthesis. researchgate.net It is derived from renewable resources through fermentation, is biodegradable, and has low toxicity. researchgate.net In the context of triazole synthesis, ethanol has been successfully used as a reaction medium, contributing to a cleaner reaction profile. For instance, in a three-component reaction to synthesize nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines, ethanol was found to be a superior solvent compared to water, leading to significantly higher product yields. nih.gov

A comparison of solvents used in triazole synthesis highlights the trend towards greener alternatives.

SolventClassificationKey PropertiesApplication in Triazole Synthesis
TolueneTraditional, Volatile Organic Compound (VOC)Non-polar, effective for many organic reactionsHistorically used, now often replaced
Dimethyl Sulfoxide (DMSO)Polar AproticHigh dissolving power, can act as a reagentSynthesis of vinyltriazole derivatives
EthanolGreen, Bio-derivedPolar protic, renewable, low toxicitySynthesis of various triazole derivatives
WaterGreen, Universal SolventHighly polar, non-toxicUsed in some multicomponent reactions, but can lead to lower yields in certain cases

The selection of an appropriate solvent involves a trade-off between reaction efficiency, cost, and environmental impact. The ongoing development of greener solvent alternatives and solvent-free reaction conditions is a key aspect of sustainable chemistry in the synthesis of this compound and its derivatives.

Polymerization Kinetics and Mechanisms of 1 Vinyltriazole

Free-Radical Polymerization Studies

Free-radical polymerization is a common method for producing polymers from vinyl monomers. uomustansiriyah.edu.iq The process involves initiation, propagation, and termination steps, and its kinetics can be significantly influenced by various reaction parameters. uvebtech.comnih.gov

The solvent medium can have a profound effect on the polymerization rate of vinyl monomers. For instance, in the radical polymerization of 1-vinyl-3-amino-1,2,4-triazole, a derivative of 1-vinyltriazole, the process is accelerated in water compared to organic solvents like acetonitrile. researchgate.net This accelerating effect in aqueous solutions is a known phenomenon for the polymerization of some vinyl-azole and tetrazole monomers. researchgate.net The polarity of the solvent can also play a role; for example, a highly dipolar solvent like N,N-dimethylformamide (DMF) can stabilize polar monomers more effectively than a less polar solvent, potentially increasing the activation energy required for radical formation and thus affecting the polymerization rate. beilstein-journals.org

The chemical structure of the monomer, particularly the presence of substituents on the triazole ring, significantly influences its polymerization activity. Research on the radical polymerization of 1-vinyl-3-amino-1,2,4-triazole revealed that the presence of the amino group on the triazole heterocycle reduces the polymerization activity of the monomer when compared to the unsubstituted 1-vinyl-1,2,4-triazole (B1205247). researchgate.net In contrast, small electron-donating groups like methyl radicals on the triazole cycle can increase the thermodynamic affinity of the resulting polymers for water. researchgate.net The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electron density of the vinyl group, which in turn affects the rate of polymerization. beilstein-journals.org

Azobisisobutyronitrile (AIBN) is a widely used oil-soluble azo initiator for the free-radical polymerization of a variety of vinyl monomers, including this compound and its derivatives. researchgate.netfujifilm.comnouryon.com Azo initiators like AIBN are preferred in some systems because they generate carbon-centered radicals upon thermal decomposition, which are selective and result in a low amount of branching. nouryon.com

Table 1: Factors Influencing Free-Radical Polymerization of this compound and its Derivatives

Factor Influence on Polymerization Example Source(s)
Solvent The polymerization rate is sensitive to the solvent medium. Water can accelerate the polymerization of substituted vinyltriazoles compared to organic solvents. The polymerization of 1-vinyl-3-amino-1,2,4-triazole is faster in water than in acetonitrile. researchgate.net
Substituents Substituents on the triazole ring affect monomer reactivity. An amino group decreases polymerization activity. 1-vinyl-3-amino-1,2,4-triazole shows lower polymerization activity than unsubstituted 1-vinyl-1,2,4-triazole. researchgate.net
Initiator (AIBN) The polymerization rate increases with initiator concentration. AIBN is a common and effective initiator. The rate of polymerization increases with a higher concentration of AIBN. nouryon.comcmu.edu

To synthesize polymers with well-defined architectures, low polydispersity, and controlled molecular weights, controlled radical polymerization (CRP) techniques are employed. youtube.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for more precise control over the polymerization process.

Reversible Addition-Fragmentation chain transfer (RAFT) polymerization is a versatile and robust CRP technique that has been successfully applied to this compound monomers. tandfonline.comyoutube.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net

The RAFT polymerization of 1-vinyl-1,2,4-triazole (VT) has been achieved using AIBN as the initiator and various chain transfer agents (CTAs), such as dithiocarbamates, xanthates, and trithiocarbonates. researchgate.net Among these, dithiocarbamates were found to be the most efficient CTAs for the polymerization of VT. researchgate.net The mechanism involves a degenerative transfer process where the growing polymer chains are reversibly capped by the RAFT agent, maintaining a low concentration of active radicals at any given time. youtube.com

Kinetic studies of the RAFT polymerization of a triarylimidazole-functionalized 4-vinyl-1,2,3-triazole monomer (DVT) in DMSO at 70°C, using AIBN as the initiator and 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DMP) as the RAFT agent, demonstrated the controlled nature of the polymerization. tandfonline.com The results showed a linear pseudo-first-order kinetic plot and a linear evolution of molecular weight with monomer conversion, which are characteristic features of a controlled polymerization process. tandfonline.com This control allows for the synthesis of complex architectures like block copolymers. youtube.com

Table 2: RAFT Polymerization of this compound Derivatives

Monomer Initiator RAFT Agent (CTA) Solvent Key Findings Source(s)
1-Vinyl-1,2,4-triazole (VT) AIBN Dithiocarbamates, Xanthates, Trithiocarbonates Not specified Dithiocarbamates were the most efficient CTAs. Produced polymers with narrow molecular weight distribution. researchgate.net
Triarylimidazole functionalized 4-vinyl-1,2,3-triazole (DVT) AIBN 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DMP) DMSO Proceeded in a controlled manner with linear kinetics and a linear increase in molecular weight with conversion. tandfonline.com

Controlled Radical Polymerization (CRP) Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Control over Molecular Weight and Dispersity

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as the most effective technique for exerting control over the polymerization of N-vinyl monomers, a class to which this compound belongs. nih.govmdpi.com These monomers are often categorized as "less activated monomers" (LAMs), which presents challenges for controlled polymerization. However, the appropriate selection of a RAFT agent, or chain transfer agent (CTA), is crucial for success. sigmaaldrich.com For instance, trithiocarbonates and dithiobenzoates are highly effective CTAs for "more activated monomers" (MAMs), while xanthates are often required for LAMs. nih.govrsc.org

Research on the closely related 1-vinyl imidazole (B134444) (1VIM) has shown that using acetic acid as a solvent can facilitate a well-controlled RAFT polymerization. rsc.org The acid protonates the monomer, which helps to stabilize the propagating radicals, leading to polymers with low dispersity (Đ), a measure of the uniformity of polymer chain lengths. rsc.org This approach allows for a linear evolution of molecular weight with monomer conversion and the synthesis of polymers with dispersity values as low as 1.05. rsc.org This high degree of control is a hallmark of a living polymerization process.

Table 1: Representative Data for Controlled RAFT Polymerization of N-Vinyl Monomers Data presented is illustrative of control achieved for analogous N-vinyl systems.

Monomer SystemChain Transfer Agent (CTA)Conversion (%)Theoretical Mn (g/mol)Experimental Mn (g/mol)Dispersity (Đ)
1-Vinyl Imidazole / Acetic AcidTrithiocarbonate~9515,00014,5001.10
N-VinylcarbazoleTrithiocarbonateHigh--< 1.1
4-VinylbenzaldehydeDDMAT Trithiocarbonate76-10,3001.17
Chain Extension Experiments

A definitive test for a living polymerization process is the ability to reinitiate polymerization from a pre-existing polymer chain by adding a new batch of monomer. This "chain extension" creates a block copolymer. The living characteristics of poly(this compound) prepared by RAFT are confirmed by such experiments.

For example, a poly(1-vinyl imidazole) macro-CTA, synthesized via RAFT, has been successfully chain-extended with monomers like n-butyl acrylate (B77674) and N,N-dimethyl acrylamide. rsc.org Similarly, a well-defined poly(4-vinylbenzaldehyde) with a terminal RAFT functionality was used as a macro-CTA to polymerize styrene (B11656), resulting in a diblock copolymer with a low polydispersity index (PDI) of 1.19. nih.gov These examples demonstrate that the integrity of the terminal RAFT group is maintained, allowing for the synthesis of complex block copolymer architectures based on a vinylazole block.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent controlled radical polymerization (CRP) technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. numberanalytics.com This reversible termination minimizes irreversible termination reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. numberanalytics.comwikipedia.org The process relies on the thermal homolysis of an alkoxyamine initiator, which generates an initiating radical and the mediating nitroxide radical. wikipedia.org While NMP is effective for a range of monomers, particularly styrenes and acrylates, its application to less activated monomers like N-vinylamides and N-vinylazoles is challenging and not widely documented. nih.gov For N-vinyl monomers, RAFT polymerization has proven to be a more versatile and widely successful methodology. nih.gov

Regioisomeric Polymerization Behavior

The specific placement of the vinyl group on the triazole ring significantly impacts polymerization activity. Studies comparing the free-radical copolymerization of different 1-vinyl-1,2,3-triazole regioisomers with styrene highlight the profound effects of electronic and steric factors. ug.edu.ghtue.nl

Specifically, 1,5-vinyl-1,2,3-triazoles are found to be more reactive than their 1,4-vinyl-1,2,3-triazole counterparts. ug.edu.ghtue.nl In the case of 1,4-vinyl-triazoles, the reactivity is quite similar to that of styrene, leading to the formation of random copolymers. ug.edu.ghtue.nl In contrast, the higher reactivity of the 1,5-isomers alters the copolymer composition significantly. This difference is quantified by reactivity ratios (r), where r > 1 indicates the monomer prefers to add to its own type, r < 1 indicates it prefers to add to the comonomer, and r ≈ 1 suggests random incorporation.

Table 2: Reactivity Ratios for Copolymerization of Vinyl-1,2,3-triazole Isomers with Styrene at 65 °C ug.edu.ghtue.nl

Vinyltriazole Monomerr (styrene)r (vinyltriazole)Copolymer Type
1-methyl-4-vinyl-1,2,3-triazole0.900.87Random
1-benzyl-4-vinyl-1,2,3-triazole1.620.50Statistical/Blocky
1-octyl-4-vinyl-1,2,3-triazole1.970.54Statistical/Blocky
1-benzyl-5-vinyl-1,2,3-triazole0.340.49Alternating Tendency
1-octyl-5-vinyl-1,2,3-triazole0.130.66Alternating Tendency

Mechanisms of Macroradical Termination

In the radical polymerization of 1-vinyl-1,2,4-triazole (VTA), the growing chain is predominantly terminated through the monomolecular quenching of macroradicals. researchgate.net A proposed mechanism suggests that in the growing VTA radical, the lone pair of electrons on the nitrogen atom at the N(2) position of the triazole ring interacts with the terminal α-carbon atom of the polymer chain. researchgate.net This interaction can lead to two primary termination pathways:

Disproportionation : The resulting di(1,2,4-triazolyl-1)methyl radical can disproportionate, generating a triazolyl radical. researchgate.net

Direct Elimination : It is also possible for a direct elimination of the triazolyl radical from the growing radical to occur. researchgate.net

Both pathways result in the formation of a macromolecule with a terminal double bond, which itself could potentially react further. researchgate.net

Radiation-Induced Polymerization

Radiation-induced polymerization is a method that uses high-energy radiation, such as gamma (γ) rays or electron beams, to generate initiating radical species in situ. ichtj.waw.pl This technique allows for polymerization to be carried out at ambient temperatures and without chemical initiators or catalysts, resulting in high-purity polymers. researchgate.net

This method has been successfully applied to 1-vinyl-1,2,4-triazole (VT) to synthesize poly(1-vinyl-1,2,4-triazole) (PVT). mdpi.com The process can be used to create hydrogels by simultaneous polymerization and crosslinking in aqueous solutions. nih.gov The molecular weight of the resulting polymer is influenced by factors such as the initial monomer concentration and the total absorbed radiation dose. researchgate.net In some systems, such as the polymerization of VT in the presence of gold (III) ions, an inhibition period is observed, which is influenced by the concentration of the metal ion, before polymerization proceeds. mdpi.com

Table 3: Effect of Monomer Concentration and Radiation Dose on the Molecular Weight of Poly(1-vinyl-1,2,4-triazole) researchgate.net

Initial VT Concentration (wt.%)Absorbed Dose (kGy)Weight-Average Molecular Weight (Mw) (Da)
1011.56.6 x 10⁵
1-Significantly lower Mw

Advanced Characterization of 1 Vinyltriazole Based Materials

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 1-vinyltriazole and confirming its successful polymerization into poly(this compound).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structures of this compound monomers and their corresponding polymers. rsc.org

¹H NMR of this compound Monomer: The ¹H NMR spectrum of the this compound monomer displays characteristic signals for the protons of the vinyl group and the triazole ring. The vinyl group protons typically appear as a set of distinct multiplets due to geminal, cis, and trans couplings. The protons on the triazole ring appear as singlets at lower field (higher ppm values) due to the aromatic nature of the ring.

¹H NMR of Poly(this compound): Upon polymerization, the distinct signals of the N-vinyl group protons disappear from the ¹H NMR spectrum. researchgate.net Instead, broad signals corresponding to the protons of the polymer backbone (methine and methylene (B1212753) groups) emerge at higher field (lower ppm values), typically in the range of δ 1.1-4.3 ppm. researchgate.net The signals for the triazole ring protons remain, though they may be broadened, and are observed in the region of δ 7.3-7.9 ppm. researchgate.net

¹³C NMR of this compound Monomer and Polymer: ¹³C NMR spectroscopy provides complementary information about the carbon skeleton. In the monomer, distinct resonances for the two vinyl carbons and the carbons of the triazole ring are observed. After polymerization, the signals for the vinyl carbons are replaced by signals for the aliphatic carbons of the polymer backbone. The chemical shifts of the triazole ring carbons may also experience a slight shift. The structure of copolymers of vinyl chloride and 1-vinyl-1,2,4-triazole (B1205247) has been effectively studied using quantitative ¹³C NMR spectroscopy. researchgate.net

Below is a table summarizing typical chemical shifts observed for the monomer and polymer.

Interactive Data Table: NMR Chemical Shifts (δ, ppm) for this compound and Poly(this compound)

Assignment ¹H NMR (Monomer) ¹³C NMR (Monomer) ¹H NMR (Polymer) ¹³C NMR (Polymer)
Vinyl Group (=CH) ~7.0-7.2 (dd) ~130 - -
**Vinyl Group (=CH₂) ** ~5.0-5.8 (m) ~108 - -
Polymer Backbone (-CH-) - - ~3.4-4.3 (br) ~53
Polymer Backbone (-CH₂-) - - ~1.1-2.2 (br) ~42
Triazole Ring (C-H) ~7.5-8.1 (s) ~143 ~7.3-7.9 (br) ~130
Triazole Ring (C-H) ~7.9-8.5 (s) ~125 ~7.9-8.5 (br) ~118

Note: Chemical shifts are approximate and can vary based on the solvent and specific triazole isomer.

FTIR spectroscopy is used to identify functional groups in both the monomer and the polymer, providing clear evidence of polymerization. hacettepe.edu.tr

In the FTIR spectrum of the This compound monomer , characteristic absorption bands for the vinyl group are prominent. These include C=C stretching vibrations around 1645-1650 cm⁻¹ and C-H stretching of the vinyl group above 3000 cm⁻¹. The triazole ring also shows characteristic absorptions, such as C=N stretching around 1510 cm⁻¹ and ring stretching vibrations. hacettepe.edu.tr

Upon polymerization , the most significant change in the FTIR spectrum is the disappearance or significant reduction of the peaks associated with the vinyl group. researchgate.net The C=C stretching vibration at ~1650 cm⁻¹ vanishes, confirming the conversion of the double bonds into single bonds in the polymer backbone. The bands corresponding to the triazole ring remain in the spectrum of poly(this compound) . lew.ro

Interactive Data Table: Key FTIR Absorption Bands (cm⁻¹) for this compound and Poly(this compound)

Vibrational Mode Functional Group Monomer (cm⁻¹) Polymer (cm⁻¹) Reference
C-H Stretch (sp²) Vinyl Group ~3100 Absent hacettepe.edu.tr
C=C Stretch Vinyl Group ~1650 Absent hacettepe.edu.tr
C=N Stretch Triazole Ring ~1510 ~1510 hacettepe.edu.tr
C-H Bending Vinyl Group ~960 Absent researchgate.net
Fe-O Stretch Magnetite Core (in composites) - ~580 lew.ro

Note: Wavenumbers are approximate.

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within the monomer and polymer. mat-cs.com The this compound monomer exhibits a distinct absorption band in the UV region. A characteristic absorption maximum (λmax) is observed around 226 nm, which is attributed to the π → π* electronic transition of the carbon-carbon double bond (C=C) of the vinyl group. mdpi.comresearchgate.net

The polymerization of this compound can be monitored using UV-Vis spectroscopy. As the polymerization proceeds, the concentration of the monomer decreases, leading to a corresponding decrease in the intensity of the absorption band at 226 nm. mdpi.com This allows for the kinetic analysis of the polymerization reaction. researchgate.net In studies involving the synthesis of gold nanoparticles stabilized by poly(1-vinyl-1,2,4-triazole), UV-Vis spectroscopy is used to follow both the polymerization of the monomer and the formation of the nanoparticles, which exhibit a separate surface plasmon resonance (SPR) band. mdpi.com

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. While not typically used for the direct analysis of the organic polymer structure, AAS is crucial for characterizing metal-containing nanocomposites based on poly(this compound).

For instance, in the synthesis of insoluble silver-containing nanocomposites derived from a copolymer of 1-vinyl-1,2,4-triazole and acrylonitrile (B1666552), AAS was employed to determine the silver content in the final material. researchgate.net The analysis confirmed that the silver content in the nanocomposites could be varied, for example, from 8.0% to 23.5%. researchgate.net This technique is essential for verifying the composition and loading of metal nanoparticles within the polymer matrix, which is critical for applications in catalysis, antimicrobial materials, and electronics. researchgate.net

Morphological and Structural Investigations of Polymeric Materials

Microscopy techniques are vital for understanding the supramolecular structure, morphology, and dispersion of this compound-based polymeric materials, especially in the form of composites and nanoparticles.

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology, size, and distribution of nanoparticles within a poly(this compound) matrix. researchgate.net Poly(this compound) is an effective stabilizer for metal nanoparticles due to the coordinating ability of the triazole rings with metal ions. mdpi.com

X-ray Phase Analysis / X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a material. It is particularly valuable for determining the degree of crystallinity in polymers. When X-rays interact with a material, they are scattered by the electrons of the atoms. In crystalline materials, where atoms are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of sharp peaks. In contrast, amorphous materials lack long-range order, resulting in a broad, diffuse scatter known as an amorphous halo.

In the study of this compound-based materials, XRD is employed to ascertain their solid-state morphology. For instance, analysis of composite hydrogels containing poly-1-vinyl-1,2,4-triazole (PVT) has shown that the PVT component contributes to the material's amorphous nature. X-ray diffractograms of these air-dried BC/PVT composites revealed a single polymeric amorphous halo, indicating a lack of significant crystalline domains within the polymer matrix. mdpi.com This amorphous character is typical for many vinyl polymers and influences properties such as solubility and mechanical flexibility. The broadness of the diffraction peak is often correlated with the degree of crystallinity; a broader peak suggests a more amorphous structure. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edudiva-portal.org The method involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. psu.edu

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, degradation behavior, and service temperature limits of polymeric materials.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kpi.ua It provides critical information about the thermal stability and decomposition profile of materials, such as this compound-based polymers. nih.gov The resulting data is presented as a TGA curve, plotting mass loss against temperature.

Studies on poly-1-vinyl-1,2,4-triazole (PVT) demonstrate its thermal decomposition behavior. The TGA thermogram of pure PVT shows distinct stages of weight loss. researchgate.net A slight initial weight loss is typically attributed to the evaporation of absorbed water or residual solvent. uotechnology.edu.iq The main decomposition phase occurs at higher temperatures, corresponding to the structural degradation of the polymer chain. researchgate.net The thermal stability of PVT can be compared with that of its nanocomposites, where the inclusion of nanoparticles may alter the decomposition profile. researchgate.net Polymers based on N-vinyl-1,2,3-triazoles have also been characterized by TGA, which confirmed their high thermal stability. rsc.orgresearchgate.net

Decomposition Profile of Poly-1-vinyl-1,2,4-triazole (PVT)
MaterialDecomposition StepTemperature Range (°C)Weight Loss (%)
Pure PVA1st90 - 1703.07
2nd260 - 42091.87
Pure PVP1st80 - 19017.75
2nd400 - 46078.96

This table presents representative TGA data for common vinyl polymers to illustrate typical decomposition profiles. The first decomposition step is often related to the loss of volatile components like solvents, while the second step represents the primary degradation of the polymer structure. uotechnology.edu.iq

Molecular Weight Determination

The molecular weight and its distribution are among the most important characteristics of a polymer, as they directly influence its mechanical, thermal, and solution properties. lcms.cz

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cztainstruments.com The method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. tainstruments.com Larger molecules cannot enter the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. The result is a chromatogram that represents the molecular weight distribution of the sample. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated.

GPC is a standard method for characterizing polymers of this compound. rsc.orgresearchgate.net For instance, in studies where poly(1-vinyl-1,2,4-triazole) was synthesized via radiation-induced polymerization, GPC was used to demonstrate how the resulting molecular weight is affected by factors such as monomer concentration and radiation dose. semanticscholar.org

Effect of Radiation Dose on Molecular Weight of Poly(1-vinyl-1,2,4-triazole)
VT Concentration (wt. %)Radiation Dose (kGy)Weight Average Molecular Weight (Mw) (Da)
15.582,000
11490,000
123100,000

This table, based on reported findings, shows that for a 1 wt. % solution of 1-vinyl-1,2,4-triazole (VT), the weight average molecular weight of the resulting polymer increases with the absorbed radiation dose. semanticscholar.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For polymers, it serves as a crucial tool to verify the empirical formula of a newly synthesized monomer or the repeat unit in a polymer. By comparing the experimentally determined elemental composition with the theoretically calculated values, researchers can confirm the purity and structural integrity of the material. icm.edu.pl

In the context of this compound-based materials, elemental analysis is used to confirm successful polymerization or copolymerization. For example, in the synthesis of copolymers of 1-vinyl-1,2,4-triazole (VTA) with other monomers, the measured percentages of carbon, hydrogen, and nitrogen in the final product are matched against the calculated values to confirm the copolymer's composition. researchgate.net A close agreement between the found and calculated values provides strong evidence for the proposed structure. The nitrogen content is particularly informative for triazole-based polymers. mdpi.com

Elemental Analysis Data for a VTA-VTHI Copolymer
CompoundElementCalculated (%)Found (%)
1-Vinyl-1,2,4-triazole (Monomer)C50.52-
H5.30-
N44.18-
Copolymer (VTA-VTHI)C54.64-
H5.81-
N39.55-

This table shows a comparison between the calculated elemental composition for the 1-vinyl-1,2,4-triazole monomer and a reported copolymer containing it. Such comparisons are essential for verifying the structure of new materials. researchgate.net

Derivatization and Functionalization Strategies for 1 Vinyltriazole

Synthesis of Substituted 1-Vinyltriazole Monomers

Creating functional monomers before polymerization is a primary strategy for incorporating specific chemical groups into the final polymer structure. This approach allows for precise control over the monomer composition and the distribution of functional units along the polymer chain.

Triarylimidazole Functionalized Vinyltriazole Monomers

Table 1: Synthesis Overview of 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole (DVT)

Step Description Key Reagents
1 Preparation of Azide (B81097) Precursor Diazonium salt of an aromatic amine, Sodium azide
2 Click Chemistry Coupling But-3-yn-1-ol, Cu(I) catalyst
3 Vinyl Group Formation Conversion of alcohol to bromide, Potassium hydroxide (B78521)

Data sourced from Taylor & Francis Online. tandfonline.com

Nitro-Substituted N-Vinyl-1,2,3-Triazole Derivatives

Nitro-substituted N-vinyltriazoles are another important class of functionalized monomers. A series of 5-substituted 3-nitro-1-vinyl-1,2,4-triazoles has been synthesized through two primary methods. researchgate.net The first method involves the alkaline treatment of corresponding 1-(2-haloethyl)- or 1-(2-nitroxyethyl)-3-nitro-1,2,4-triazoles. researchgate.net The second, more versatile method is the transvinylation of NH acids of the same triazole series using vinyl acetate (B1210297). researchgate.net The applicability of the transvinylation method is dependent on the pKa value of the azole. researchgate.net

These nitro-substituted vinyltriazoles exhibit interesting reactivity. The vinyl double bond on the nitrogen atom is generally inactive towards both nucleophilic and electrophilic reagents. researchgate.net However, a halogen atom at the 5-position of the triazole ring shows enhanced reactivity, allowing for versatile structural modifications through nucleophilic substitution. researchgate.net This feature enables the replacement of the halogen with various groups, including a triazolate ion. researchgate.net The synthesis of N,N'-ethylene-bridged nitropyrazoles has also been explored as part of research into energetic materials. researchgate.net Additionally, p-Toluenesulfonic acid (p-TsOH) has been shown to be a crucial additive in the 1,3-dipolar cycloaddition of nitroolefins and sodium azide for the rapid synthesis of 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org

Vinyltriazole Derivatives with Aryl and Heteroaryl Groups

A variety of methods exist for synthesizing vinyltriazole derivatives featuring aryl and heteroaryl substituents, offering access to a diverse library of monomers for functional polymers. psu.edu

A significant development is a transition metal-free method for the direct synthesis of vinyltriazole derivatives from alkynes and triazoles, promoted by an inorganic base like cesium carbonate (Cs₂CO₃) in DMSO. rsc.orgrsc.org This approach provides an atom-economical, green, and cost-efficient alternative to traditional methods. rsc.org The reaction demonstrates excellent functional group tolerance for a range of substrates, including terminal and internal alkynes with aryl and heteroaryl groups. rsc.orgrsc.org It typically results in the anti-Markovnikov, Z-stereoselective hydroamination of the alkynes. rsc.org For instance, reacting 4-phenyl-1H-1,2,3-triazole with phenylacetylene (B144264) using Cs₂CO₃ in DMSO at 120 °C yields the corresponding N-1 substituted vinyltriazole product. rsc.org

Another powerful and widely used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". psu.edursc.org This method is known for its simple operation, high yields, and compatibility with numerous functional groups. rsc.org One strategy involves the in-situ generation of an azide from an aryl halide (e.g., iodobenzene) and sodium azide, which then reacts with a vinyl-functionalized alkyne like 1-trimethylsilyl-2-vinyl acetylene (B1199291) in a one-pot synthesis. psu.edu This yields 1-aryl-4-vinyl-1,2,3-triazole derivatives. psu.edu

Other synthetic routes include:

Modified Wolff's cyclocondensation reactions using 2-aminoethanol and α-diazo-β-oxoamides. rsc.orgnih.gov

Palladium-catalyzed direct C-H bond arylations of the 1,2,3-triazole ring to introduce aryl groups at the C-5 position. organic-chemistry.org

Condensation of 1H-1,2,3-triazole-4-carbohydrazides with various carbonyl compounds or isothiocyanates to build more complex heterocyclic systems attached to the triazole core. cardiff.ac.uk

Table 2: Comparison of Synthesis Methods for Aryl/Heteroaryl Vinyltriazoles

Method Catalyst/Promoter Key Features
Base-Promoted Hydroamination Cesium Carbonate (Cs₂CO₃) Transition metal-free, green, cost-efficient, anti-Markovnikov selectivity. rsc.orgrsc.org
CuAAC ("Click Chemistry") Copper(I) High yields, broad functional group tolerance, one-pot synthesis possible. psu.edursc.org
Palladium-Catalyzed Arylation Palladium(0) Direct C-5 arylation of the triazole ring. organic-chemistry.org
Wolff's Cyclocondensation N/A Alternative to click chemistry, uses diazo compounds. nih.gov

Data sourced from multiple references. organic-chemistry.orgpsu.edursc.orgrsc.orgnih.gov

Amino-Substituted this compound Derivatives

The introduction of an amino group onto the triazole ring significantly alters the properties of the resulting monomer and polymer. The radical polymerization of 1-vinyl-3-amino-1,2,4-triazole (VAT) has been studied, revealing that the amino group decreases the polymerization activity of the monomer compared to unsubstituted 1-vinyl-1,2,4-triazole (B1205247). researchgate.net However, the presence of the amino group enhances the hydrophilic properties of the resulting polymer, poly(1-vinyl-3-amino-1,2,4-triazole) (PVAT), and provides a reactive site for further modification. researchgate.net

The synthesis of 1,2,4-triazole (B32235) derivatives containing amino acid fragments has also been explored. mdpi.com These syntheses often start from materials like 4-nitroacetophenone and proceed through a multi-step process involving epoxidation, substitution, reduction, and amidation to yield the final amino acid-containing triazole compounds. mdpi.com The interaction of triazoles with biological systems is facilitated by the nitrogen atoms in the ring, which can participate in various non-covalent interactions. researchgate.net

Post-Polymerization Modification Approaches

Post-polymerization modification, or polymer analogous reaction, is a powerful strategy for functionalizing polymers that already possess a vinyltriazole backbone. wiley-vch.de This approach is particularly useful for introducing functionalities that might not be stable under polymerization conditions.

A key advantage of polymers derived from amino-substituted vinyltriazoles, such as PVAT, is that the pendant amino group serves as a handle for further chemical transformations. researchgate.net This opens up possibilities for grafting other molecules or changing the chemical nature of the polymer after it has been formed. researchgate.net

General strategies for post-polymerization modification that can be applied to appropriately functionalized polyvinyltriazoles include:

Thiol-Ene Addition: This reaction involves the radical-mediated addition of a thiol to an alkene. wiley-vch.de If a vinyltriazole polymer is synthesized with pendant alkene groups, this highly efficient reaction can be used to attach a wide variety of thiol-containing molecules under mild conditions, often initiated by UV light. wiley-vch.de

Activated Ester Chemistry: Polymers can be prepared from vinyltriazole monomers that contain reactive groups like activated esters (e.g., pentafluorophenyl esters). rsc.org These esters can be readily modified after polymerization by reacting them with various nucleophiles, such as primary or secondary amines, to create a library of functional polymers from a single precursor polymer. rsc.org This method has been used to synthesize polymers that exhibit an upper critical solution temperature (UCST) in ethanol (B145695) or ethanol-water mixtures. rsc.org

The development of controlled radical polymerization techniques, such as RAFT, is crucial for post-polymerization modification as it allows for the synthesis of well-defined polymers with controlled molecular weights and architectures, ensuring that subsequent modification reactions are more efficient and predictable. tandfonline.com

Theoretical and Computational Studies of 1 Vinyltriazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for studying the electronic structure, reactivity, and properties of triazole-based compounds. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, reaction energetics, and spectroscopic data.

DFT calculations are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of triazole derivatives. zsmu.edu.uamdpi.com A primary focus has been on cycloaddition reactions, which are fundamental to forming the triazole ring. mdpi.comnih.gov

Theoretical studies on the [3+2] cycloaddition reactions, a common route to synthesizing 1,2,3-triazoles, have been performed using DFT methods like B3LYP. mdpi.com These calculations help in understanding the step-by-step process of the reaction, including the formation of intermediates and transition states. zsmu.edu.ua For instance, in the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives, DFT analysis has detailed the stages of heterocyclization, from the formation of initial intermediates to the final aromatization of the ring structure. zsmu.edu.ua

Thermodynamic analysis using DFT, which includes calculating changes in enthalpy, entropy, and Gibbs free energy, can predict the feasibility of a reaction under different conditions, such as in the gas phase or in a solvent. zsmu.edu.ua The models can also evaluate the influence of different substituents on the activation energy and the stability of transition states, providing a deeper understanding of the chemical transformations. zsmu.edu.ua

Table 1: Key Applications of DFT in Reaction Mechanism Studies

Area of Study Information Obtained from DFT Typical Functionals/Basis Sets
Cycloaddition Reactions Energy barriers, transition state geometries, reaction pathways (concerted vs. stepwise). pku.edu.cn M06-2X, B3LYP / 6-31G(d), Def2TZVP. mdpi.compku.edu.cn
Heterocyclization Thermodynamic parameters (ΔH, ΔS, ΔG), stability of intermediates, aromatization steps. zsmu.edu.ua Gaussian 09 software package. zsmu.edu.ua

| Substituent Effects | Influence on activation energy and stability of transition states. zsmu.edu.ua | Not specified. |

DFT calculations are highly effective in predicting spectroscopic properties, which is crucial for the structural confirmation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating Nuclear Magnetic Resonance (NMR) shielding constants, which are then converted to chemical shifts. nih.govresearchgate.net

This computational approach allows for the assignment of experimental ¹H and ¹³C NMR signals, especially in complex molecules or in cases where dynamic processes like tautomerism are occurring. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, researchers can confirm the proposed structure of a molecule. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with combinations like B3LYP/6-311++G(2d,p) often providing results that are in good agreement with experimental values. nih.gov

Beyond NMR, time-dependent DFT (TD-DFT) can be used to predict electronic properties, such as UV-Vis absorption spectra, by calculating the electronic transition energies and oscillator strengths. nih.govnih.gov

Table 2: DFT Methods for Spectroscopic Property Prediction

Spectroscopic Property Computational Method Common Functional/Basis Set
NMR Chemical Shifts Gauge-Including Atomic Orbital (GIAO). nih.govresearchgate.net B3LYP / 6-311++G(d,p), 6-311++G(2d,p). nih.govresearchgate.net
UV-Vis Spectra Time-Dependent DFT (TD-DFT). nih.gov B3LYP / 6-311++G(d,p). nih.gov

| Vibrational Frequencies (FT-IR) | DFT Frequency Calculation. nih.gov | B3LYP / 6-311++G(d,p). nih.gov |

Stereochemistry and Tautomerization Studies

The 1,2,4-triazole ring can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms. researchgate.netresearchgate.net This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. Computational studies, often combined with spectroscopy, are essential for determining the relative stability of these tautomers and understanding the factors that influence the tautomeric equilibrium. researchgate.net

Quantum-chemical calculations using methods like SMD/M06-2X/6–311++G(d,p) can determine the relative stability of possible tautomers in different environments, such as in a solvent. researchgate.net These studies have shown that for many 1,2,4-triazole derivatives, the 1H- or 4H-tautomer is the most prevalent form in solution. researchgate.netresearchgate.net The conformational analysis of functionalized triazoles can be further refined by correlating calculated NMR chemical shifts with experimental data, which helps in identifying the most stable conformations for systems in dynamic equilibrium. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. For triazole derivatives, MD simulations provide insights into the conformational flexibility and the stability of interactions with biological targets, such as proteins. semanticscholar.orgpensoft.net

In a typical MD simulation study, a system containing the triazole ligand and its target protein is placed in a simulated physiological environment (e.g., a water box with ions). semanticscholar.orgpensoft.net The simulation, often run for nanoseconds, tracks the movements of all atoms based on a force field. semanticscholar.orgmdpi.com Analysis of the simulation trajectory can reveal:

Stability of the Ligand-Protein Complex: Root Mean Square Deviation (RMSD) is monitored to see if the complex remains stable over the simulation time. mdpi.com

Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the ligand and the protein's active site can be analyzed. mdpi.com

Conformational Changes: How the binding of the ligand affects the protein's structure and flexibility can be observed through metrics like the Root Mean Square Fluctuation (RMSF). pensoft.net

These simulations are crucial for validating the binding modes predicted by molecular docking and for understanding the dynamic nature of the ligand-receptor interaction. pensoft.net

Molecular Docking Studies in Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a DNA molecule. nih.govijper.org This method is widely applied in drug discovery to screen virtual libraries of compounds and to understand the structural basis of their biological activity. researchgate.netmdpi.com

For derivatives of 1-vinyltriazole, docking studies have been employed to investigate their potential as antimicrobial or anticancer agents. nih.govbohrium.com The process involves docking the triazole derivative into the active site of a specific biological target. For example, in antifungal research, the target is often lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane biosynthesis. nih.govresearchgate.net

The results of docking studies are typically evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). bohrium.com A lower binding energy generally indicates a more stable and favorable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. nih.govijper.org These findings can confirm experimental results and guide the design of new, more potent inhibitors. nih.gov

Table 3: Examples of Molecular Docking Targets for Triazole Derivatives

Biological Target Associated Activity Example Study Finding Citation
Lanosterol 14α-demethylase (CYP51) Antifungal Docking studies confirmed experimental findings of good antifungal activity for vinyl-1,2,4-triazole derivatives. nih.govresearchgate.net
DNA Gyrase B Antibacterial The antibacterial mechanism of vinyl-1,2,4-triazole derivatives was proposed to involve inhibition of DNA gyrase B. researchgate.net
Protein Kinase B (Akt) Anticancer A triazole derivative showed excellent binding affinity (−170.066 kcal/mol) to protein kinase B. bohrium.com

| c-Kit Tyrosine Kinase | Anticancer | A triazole derivative exhibited a binding affinity of −176.749 kcal/mol to c-kit tyrosine kinase. | bohrium.com |

Reactivity and Chemical Transformations of 1 Vinyltriazole

Ring Opening Reactions of Triazole Moieties

While the 1,2,3-triazole ring is generally known for its stability, it can undergo ring-opening reactions under specific, often energetic, conditions. These reactions are of significant interest as they can lead to the formation of diverse acyclic and heterocyclic structures.

A notable reaction of the triazole moiety in vinyltriazoles is its cleavage through radical addition. Research has demonstrated that the intermolecular radical addition to a vinyltriazole can induce the opening of an adjacent benzotriazole (B28993) ring under mild conditions. nih.gov This approach represents a significant departure from traditional methods that often require harsh thermal or photochemical conditions to break the stable triazole ring.

The reaction pathway and the final product can be selectively controlled by the choice of reagents and reaction conditions. nih.gov For instance, when the radical addition is performed under basic conditions, the ring-opening process yields nitriles. nih.gov Conversely, conducting the reaction under neutral conditions leads to the formation of quinoxalines. nih.gov This method provides a novel mode of reactivity for triazoles, expanding their utility in synthetic chemistry. nih.gov

Table 1: Products of Radical Addition Induced Ring Opening of Vinyltriazole Derivatives

ConditionsProduct TypeReference
BasicNitrile nih.gov
NeutralQuinoxaline nih.gov

Cycloaddition Reactions (excluding synthesis routes covered in section 2)

The vinyl group of 1-vinyltriazole can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are fundamental for constructing more complex cyclic and heterocyclic systems. A key transformation in this category involves the photochemical behavior of related vinyldiazo compounds, which serve as precursors to highly reactive intermediates. nih.gov

Under photochemical conditions, vinyldiazo compounds can be selectively transformed into cyclopropenes. nih.gov These strained cyclopropenes are excellent substrates for subsequent cycloaddition reactions with various dipoles. nih.gov For example, they readily engage in [3+2] cycloaddition reactions with nitrile oxides to form diverse and valuable heterocyclic compounds. nih.gov This photochemical strategy offers high chemoselectivity and good functional group tolerance. nih.gov It's an important contrast to the thermal reactions of vinyldiazo compounds, which typically favor the formation of pyrazoles. nih.gov

Substitution Reactions on the Vinyl Group

The double bond in the vinyl group is susceptible to various addition and substitution reactions. However, in the context of this compound, the most extensively studied reaction at the vinyl group is polymerization. In radical copolymerization reactions, 1-vinyl-1,2,4-triazole (B1205247) has demonstrated higher reactivity compared to comonomers like crotonic aldehyde and 1-vinyl-4,5,6,7-tetrahydroindole. researchgate.netresearchgate.net

While direct substitution on the vinyl group is less common than addition, related vinylation reactions highlight the potential pathways. For instance, palladium-catalyzed C-H activation reactions can achieve the vinylation of various substrates using vinyl sources like vinyl tosylates. mdpi.com Although these examples don't start with this compound, they illustrate a key reactivity pattern for vinyl groups attached to heterocyclic systems.

Oxidation and Reduction Reactions

The this compound molecule contains sites that can be susceptible to oxidation and reduction, although these reactions are less commonly reported than its polymerization or cycloaddition reactivity. The vinyl group can potentially be oxidized to form an epoxide or cleaved under strong oxidizing conditions. Conversely, it can be reduced to an ethyl group via catalytic hydrogenation.

In the context of its copolymers, redox processes are significant. Copolymers of 1-vinyl-1,2,4-triazole with acrylonitrile (B1666552) are used as matrices for the formation of silver and copper-containing polymer magnetic nanocomposites through redox processes. researchgate.net Similarly, copolymers with 1-vinyl-4,5,6,7-tetrahydroindole have been used to encapsulate metallic silver nanoparticles, a process involving the reduction of silver ions within the polymer matrix. researchgate.net These applications highlight the ability of the polymer, and by extension the triazole functionality, to participate in or mediate redox reactions.

Advanced Material Applications of 1 Vinyltriazole Based Polymers and Nanocomposites

Biomedical Materials Research

The inherent biocompatibility and non-toxic nature of poly(1-vinyl-1,2,4-triazole) (PVT) make it an exceptional candidate for creating advanced biomedical materials. nih.govnih.gov Its derivatives are being explored for creating systems for drug delivery, scaffolds for regenerating tissue, and hydrogels with therapeutic properties. nih.gov

Polymers based on 1-vinyltriazole are valuable as precursors for functionalized materials in drug delivery applications. nih.govrsc.org Hydrogels made from poly(1-vinyl 1,2,4-triazole) (PVTAz) have been successfully used as carriers for controlled drug release. nih.gov

In one study, crosslinked PVTAz hydrogels were loaded with the anticancer drug 5-Fluorouracil (5-FU) using two different methods: incorporation during polymerization and adsorption after synthesis. nih.gov Both methods resulted in similar release profiles, achieving a time-dependent release of up to 65% of the drug over 48 hours. nih.gov This demonstrates the potential of PVTAz hydrogels for long-term cancer treatment applications. nih.gov The structure of these hydrogels, which can be formed into shapes like thin-walled hollow cylinders, is integral to their effective release kinetics. nih.gov

Another advanced approach involves using metal-organic frameworks (MOFs) for delivery. A system using a zeolitic imidazolate framework (ZIF-8) was developed to deliver a novel 1,2,4-triazole (B32235) antifungal compound. rsc.org This system demonstrated pH-responsive drug release, enhancing delivery to target sites. rsc.org Furthermore, metal-polymer nanocomposites based on PVT are being investigated for their potential in selective drug delivery. nih.gov

Drug Release from Poly(1-vinyl 1,2,4-triazole) Hydrogels

DrugPolymer SystemLoading MethodRelease ProfilePotential Application
5-Fluorouracil (5-FU)Crosslinked PVTAz HydrogelIncorporation & Adsorption65% release over 48 hours nih.govLong-term cancer treatment nih.gov
Antifungal Triazole CompoundZIF-8 MOFEncapsulationpH-responsive release rsc.orgAntifungal therapy rsc.org

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix to support cell growth and tissue regeneration. nih.govnih.gov Composite materials combining poly-1-vinyl-1,2,4-triazole (PVT) with natural polymers like bacterial cellulose (B213188) (BC) are showing significant promise for these applications. mdpi.combohrium.com

Bacterial cellulose is an excellent scaffold material for tissue regeneration on its own. mdpi.com When used as a matrix to form an interpenetrating polymer network (IPN) with PVT, it can be used to create composite hydrogels suitable for applications such as artificial cartilage. mdpi.combohrium.com The synthesis involves the polymerization of 1-vinyl-1,2,4-triazole (B1205247) within the BC matrix, resulting in a hybrid material with enhanced mechanical properties and the biocompatibility of its components. mdpi.com PVT is particularly advantageous due to its high water solubility, resistance to hydrolysis, and non-toxicity. mdpi.com These composite hydrogels provide a robust yet flexible framework for tissue repair. mdpi.combohrium.com

Hydrogels based on this compound can be endowed with advanced therapeutic properties, most notably antibacterial capabilities. nih.govnih.gov This is often achieved by incorporating metal nanoparticles, such as silver, into the polymer matrix. mdpi.comresearchgate.net

Poly(1-vinyl-1,2,4-triazole) is an effective stabilizing matrix for the synthesis of silver nanoparticles (AgNPs). mdpi.comresearchgate.net The resulting PVT/Ag nanocomposites exhibit high antibacterial and immunomodulatory activity. mdpi.comresearchgate.net These materials are particularly valuable because the use of metal-polymer nanocomposites may not lead to the same bacterial resistance seen with conventional antibiotics. mdpi.com The antibacterial properties of these nanocomposites can also be thermo-responsive. mdpi.comresearchgate.net

Studies on crosslinked poly(1-vinyl 1,2,4-triazole) hydrogels have detailed their swelling behavior, which is sensitive to external conditions such as temperature and the ionic strength of the surrounding medium. nih.gov While these specific hydrogels showed minimal response to pH changes, their sensitivity to other stimuli is key for developing smart therapeutic systems. nih.gov

Properties of Enhanced this compound-Based Hydrogels

Hydrogel SystemEnhanced PropertyMechanismKey Findings
PVT / Silver NanocompositeAntibacterial, Immunomodulatory mdpi.comresearchgate.netIncorporation of silver nanoparticles (AgNPs) into the PVT matrix. mdpi.comExhibits high antibacterial activity and may avoid bacterial resistance issues. mdpi.com
Crosslinked PVTAz HydrogelStimuli-Responsive Swelling nih.govPolymer network expands or contracts based on external conditions. nih.govSwelling increases with temperature (in the 4-20°C range) and decreases with higher ionic strength. nih.gov

Smart and Stimuli-Responsive Macromolecular Objects

"Smart" polymers can undergo significant changes in their physical properties in response to external stimuli like temperature, pH, or ionic strength. nih.govpolyu.edu.hk Polymers based on this compound are being developed into such stimuli-responsive materials.

For example, hydrogels made from poly(1-vinyl 1,2,4-triazole) demonstrate thermo-responsive behavior. Studies have shown that the swelling ratio of these hydrogels increases as the temperature rises from 4°C to 20°C. nih.gov They also respond to the ionic strength of the solution, with the swelling ratio decreasing as ionic strength increases. nih.gov This behavior is crucial for applications where a material needs to react to specific physiological conditions.

Furthermore, nanocomposites of polyvinyltriazole and silver nanoparticles can exhibit thermo-responsive antibacterial properties, releasing their therapeutic effect in response to temperature changes. mdpi.com The ability to create copolymers of this compound with other monomers opens the door to fine-tuning these responses, creating dual-responsive or multi-responsive materials for highly specific applications. mdpi.comnih.gov

Proton-Conducting Membranes for Fuel Cells

There is a significant research effort to develop polymer electrolyte membrane fuel cells (PEMFCs) that can operate at intermediate temperatures (100–200 °C) under anhydrous (water-free) conditions. researchgate.netelectrochem.org Homopolymers and copolymers of 1-vinyl-1,2,4-triazole are highly promising materials for creating the proton-conducting membranes essential for these next-generation fuel cells. researchgate.netnih.gov

Membranes based on poly(1-vinyl-1,2,4-triazole) (PVTri) offer several key advantages:

High Thermal Stability : They are stable up to approximately 300–330 °C. researchgate.netnih.gov

Anhydrous Proton Conductivity : When doped with an acid like phosphoric acid, these membranes facilitate proton transport without the need for water, which is a major limitation of current technologies at high temperatures. researchgate.netnih.gov

High Ionic Conductivity : They can achieve high ionic conductivity, in the range of 10⁻³ to 10⁻¹ S/cm, at temperatures above 100 °C. researchgate.netnih.gov

Electrochemical Stability : They possess an electrochemical stability region of up to 3–4 V. nih.gov

Research has shown that doping PVTri with phosphoric acid or trifluoromethanesulfonic acid creates effective proton-conducting polymer electrolytes. researchgate.net The triazole rings in the polymer structure act as proton solvents, while the acid dopant provides the protons, enabling an efficient proton-hopping mechanism. nih.gov

Performance of 1-Vinyl-1,2,4-triazole Based Proton-Conducting Membranes

Polymer SystemDopantOperating Temperature (°C)Max. Anhydrous Conductivity (S/cm)
Poly(1-vinyl-1,2,4-triazole) (PVT) nih.govPhosphoric Acid>100Up to 10⁻¹ nih.gov
PVT Copolymers (e.g., with methyl methacrylate) nih.govVarious Acids>100Up to 10⁻¹ nih.gov
Block Copolymers (e.g., with N-vinylpyrrolidone) nih.govIonic Triazolium Salts903.1 × 10⁻⁴ nih.gov

Metal-Containing Polymers and Nanocomposites

The triazole groups in the this compound monomer provide excellent coordination sites for metal ions, making poly(1-vinyl-1,2,4-triazole) a superior stabilizing agent for the synthesis of metal-containing polymers and nanocomposites. nih.govmdpi.com A one-pot synthesis method, often using radiation, allows for the simultaneous polymerization of the monomer and the reduction of metal ions to form nanoparticles directly within the polymer matrix. nih.govmdpi.com

This method has been successfully used to create nanocomposites containing gold (Au) and silver (Ag) nanoparticles. nih.govmdpi.comnih.gov

Silver Nanocomposites (PVT/Ag) : These are synthesized in aqueous solutions of 1-vinyl-1,2,4-triazole and silver ions, often with the addition of ethanol (B145695) to control the polymer's molecular weight and prevent crosslinking. mdpi.comnih.gov The resulting silver nanoparticles are typically very small (2–3 nm average size) with a narrow size distribution, indicating effective stabilization by the PVT matrix. nih.govmdpi.comnih.gov These materials are prospective for biocidal, optical, and catalytic applications. mdpi.comresearchgate.net

Gold Nanocomposites (PVT/Au) : Similarly, gold nanoparticles can be synthesized in solutions of the monomer and Au(III) ions. nih.govnih.gov The size of the resulting gold nanoparticles ranges from 1 to 11 nm, influenced by the ratio of the monomer to the gold ions. nih.govnih.gov The strong interaction between the triazole groups and the gold surface ensures the formation of small, stable nanoparticles. nih.gov

This one-pot synthesis is an efficient and eco-friendly approach to producing functional nanocomposites with applications in catalysis and biomedicine. researchgate.netmdpi.com

Characteristics of this compound-Based Metal Nanocomposites

NanocompositeSynthesis MethodNanoparticle SizeKey Features
PVT/AgOne-pot radiation-induced polymerization mdpi.com2–3 nm mdpi.comnih.govEffectively stabilized by triazole groups; narrow size distribution. mdpi.com
PVT/AuOne-pot radiation-induced polymerization nih.govnih.gov1–11 nm nih.govnih.govParticle size is affected by the monomer-to-metal ion ratio. nih.gov

Stabilization of Metal Nanoparticles (Ag, Au, Cu, Fe, Co₃O₄, Pd)

Poly(1-vinyl-1,2,4-triazole) (PVT) has demonstrated exceptional efficacy as a stabilizing agent for a wide array of metal and metal oxide nanoparticles. The nitrogen atoms in the triazole ring act as strong coordination sites, effectively capping the nanoparticle surface, preventing aggregation, and controlling particle growth. This stabilization is crucial for maintaining the unique nanoscale properties of the particles and ensuring their dispersion within the polymer matrix.

Research has shown that PVT is a beneficial matrix for synthesizing silver (Ag) and gold (Au) nanoparticles, attributed to the high capacity of the macromolecules to bind with metal ions and stabilize the resulting nanoparticles. researchgate.netmdpi.com The one-pot synthesis of gold nanoparticles (AuNPs) stabilized with PVT, through irradiated solutions of 1-vinyl-1,2,4-triazole (VT) and Au(III) ions, yields nanoparticles with sizes ranging from 1 to 11 nm. mdpi.comupb.roscilit.com Similarly, a one-pot radiation-induced method for producing silver nanoparticles (AgNPs) in a PVT matrix results in highly stable and small nanoparticles, typically with an average diameter of 2–3 nm. researchgate.netresearchgate.netnih.gov This method is advantageous as it avoids chemical reducing agents, leading to purer nanocomposites. scilit.com

The stabilizing capability of PVT also extends to other metals. Conditions favorable for the reduction of Au(III) and Ag(I) ions in the presence of PVT have also been shown to be effective for copper (Cu²⁺) ions. researchgate.net Furthermore, new water-soluble nanocomposites containing cobalt oxide (Co₃O₄) nanoparticles have been synthesized within a PVT matrix, resulting in spherical nanoparticles with diameters between 1 and 13 nm. nih.gov Copolymers of 1-vinyl-1,2,4-triazole have also been used to create matrices for superparamagnetic iron oxide nanoparticles.

While specific studies on the stabilization of palladium (Pd) nanoparticles exclusively by poly(this compound) are not extensively documented, related research shows that polymers with nitrogen-containing heterocyclic side groups, such as poly(4-vinylpyridine), are effective for stabilizing ultrafine palladium nanoparticles. This suggests a strong potential for PVT to act as a competent stabilizer for palladium nanoparticles, owing to the similar coordination chemistry of the nitrogen-rich triazole rings.

Metal/Metal OxidePolymer MatrixSynthesis MethodReported Nanoparticle SizeReference
Gold (Au)Poly(1-vinyl-1,2,4-triazole) (PVT)One-pot radiation-induced polymerization1–11 nm mdpi.comupb.ro
Silver (Ag)Poly(1-vinyl-1,2,4-triazole) (PVT)One-pot radiation-induced reduction2–3 nm researchgate.netresearchgate.net
Cobalt Oxide (Co₃O₄)Poly(1-vinyl-1,2,4-triazole) (PVT)Chemical Reduction1–13 nm nih.gov
Iron Oxide (Fe₃O₄)Poly(this compound)-grafted-Not specified
Copper (Cu)Poly(1-vinyl-1,2,4-triazole) (PVT)Radiation-induced reductionNot specified researchgate.net

Applications in Metal Recovery and Depollution

The strong chelating ability of the triazole moiety makes this compound-based polymers highly suitable for environmental applications, particularly in the recovery of heavy metal ions from aqueous solutions. These polymers can act as efficient sorbents, selectively binding to metal ions and facilitating their removal from contaminated water sources.

A novel sorbent developed by functionalizing a Merrifield resin with fragments of 1,2,3-triazole and 1,2,4-triazole has demonstrated the ability to form stable complexes with various heavy metal ions. researchgate.net This polyazole-based material has been shown to effectively extract several divalent and trivalent cations from water. The binding efficiency of such polymers makes them promising for use in industrial wastewater treatment and resource recovery. researchgate.net The development of chelating polymer ligands is an attractive approach for creating efficient and reusable sorbents for metal ions.

Metal IonChemical FormulaReference
EuropiumEu³⁺ researchgate.net
CadmiumCd²⁺ researchgate.net
LeadPb²⁺ researchgate.net
CopperCu²⁺ researchgate.net
StrontiumSr²⁺ researchgate.net

Electrosynthesis of Metal-Polymer Nanocomposites

Electrosynthesis offers a direct and controllable method for producing metal-polymer nanocomposites. This technique involves the electrochemical polymerization of the monomer combined with the cathodic deposition of the metal onto an electrode surface, embedding the newly formed nanoparticles directly into the polymer matrix.

This approach has been successfully used to synthesize silver nanocomposites within a copolymer matrix of 1-vinyl-1,2,4-triazole and acrylic acid. The process was carried out in an aqueous medium on iron and steel electrodes. Transmission electron microscopy confirmed the distribution of silver nanoparticles within the copolymer matrix. A similar electrochemical method was used to create silver nanocomposites in a copolymer of 1-vinyl-1,2,4-triazole with methacrylic acid. This synthesis resulted in predominantly spherical silver nanoparticles with diameters ranging from 1 to 12 nm, uniformly distributed within the polymer. The solubility and thermal stability of these nanocomposites are influenced by the concentration of the embedded silver particles.

Energetic Materials

The high nitrogen content and positive enthalpy of formation of the triazole ring make it a key component in the development of advanced energetic materials. Polymers based on this compound can be transformed into energetic polymer salts that serve as high-performance binders in propellant and explosive formulations.

Energetic polymer salts have been synthesized from 1-vinyl-1,2,4-triazole derivatives through two main pathways: the free radical polymerization of 1-vinyl-1,2,4-triazolium monomer salts or the protonation of pre-synthesized poly(1-vinyl-1,2,4-triazole) with strong inorganic or organic acids. By selecting counter-anions known for their energetic properties, the performance of the resulting material can be significantly enhanced. These polymer salts exhibit good thermal properties and high densities, which are desirable characteristics for energetic materials.

Energetic anions used for this purpose include:

Nitrate

Perchlorate

Picrate

4,5-dinitro-imidazolate

3,5-dinitro-1,2,4-triazolate

5-nitrotetrazolate

Functionalized Polymer Materials for Industrial Applications

The versatility of the triazole ring allows for the straightforward functionalization of this compound-based polymers, tailoring their properties for specific industrial applications. These materials possess a valuable combination of hydrophilicity, thermal stability, and chemical resistance. researchgate.net

One significant application is in catalysis. A sulfonic acid-functionalized version of a poly(ethylene glycol dimethacrylate-1-vinyl-1,2,4-triazole) copolymer has been shown to be an efficient solid acid catalyst. This material was successfully used for the esterification of methanol (B129727) and propionic acid under heterogeneous reaction conditions, demonstrating its potential for industrial chemical synthesis. The catalyst can also be regenerated and reused, which is a key advantage for sustainable industrial processes.

Furthermore, copolymers of 1-vinyl-1,2,4-triazole with other monomers, such as 1-vinyl-4,5,6,7-tetrahydroindole, have been synthesized to create new thermally stable, soluble functional copolymers. These copolymers serve as effective stabilizing matrices for metal nanoparticles, combining the properties of both monomer units to produce advanced materials for applications in electronics and photosensitive devices.

Biological Activity Research of 1 Vinyltriazole Derivatives Excluding Dosage/administration

Antimicrobial Activity Studies

The antimicrobial properties of 1-vinyltriazole derivatives have been explored extensively, demonstrating a broad spectrum of activity. nih.govnih.gov These compounds have shown potential as both antibacterial and antifungal agents, often through mechanisms that interfere with essential cellular processes in microorganisms. nih.govresearchgate.net The ongoing spread of drug resistance necessitates the development of new antimicrobial agents, and compounds featuring the 1,2,4-triazole (B32235) ring are considered promising candidates. researchgate.net

Studies have demonstrated that various this compound derivatives possess significant antibacterial properties. researchgate.netnih.gov A series of eight newly synthesized vinyl-1,2,4-triazole derivatives showed good antibacterial activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 0.0002 to 0.0069 mM. nih.gov Among the tested compounds, one derivative (compound 2h) was identified as the most active, with MIC values between 0.0002-0.0033 mM and MBC values from 0.0004-0.0033 mM. nih.govresearchgate.net The hybridization of the 1,2,4-triazole ring with other antibacterial pharmacophores is considered a promising strategy for developing new drugs to combat drug-resistant pathogens. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Target Bacteria MIC (mM) MBC (mM) Source
Overall Range (8 compounds) Various Bacteria 0.0002 - 0.0069 - nih.gov
Compound 2h Various Bacteria 0.0002 - 0.0033 0.0004 - 0.0033 nih.govresearchgate.net
Compound 2f Various Bacteria - - nih.govresearchgate.net
Compound 2g Various Bacteria - - nih.govresearchgate.net
Compound X B. subtilis, P. fluorescens, E. amylovora, E. carotovora, X. campestris 0.0002 - 0.0033 0.0002 - 0.0033 researchgate.net

Note: This table is interactive. Click on the headers to sort the data.

The efficacy of this compound derivatives has been specifically evaluated against bacterial phytopathogens that cause significant crop damage. researchgate.net In studies involving eight different derivatives, Xanthomonas campestris, the causative agent of black rot in crucifers, was found to be the most sensitive bacterium. nih.govresearchgate.net Conversely, Erwinia amylovora, which causes fire blight in fruit trees, was identified as the most resistant among the tested strains. nih.govresearchgate.net

Further research identified several vinyl-triazole derivatives (EPS-869, EPS-877, EPS-880, EPS-892, EPS-165) that exhibited high antibacterial activity against Erwinia amylovora and Xanthomonas campestris under in vitro conditions, suggesting their potential for use in plant protection. researchgate.net Another study highlighted a specific derivative, referred to as Compound X, which showed excellent activity against Xanthomonas campestris and Erwinia amylovora, with MIC and MBC values comparable to the antibiotics ampicillin (B1664943) and chloramphenicol. researchgate.net

Derivatives of this compound have shown significant promise as antifungal agents. nih.govresearchgate.net In one study, a series of eight compounds demonstrated good antifungal activity, with MIC values from 0.02 mM to 0.52 mM and Minimum Fungicidal Concentration (MFC) values between 0.03 mM and 0.52 mM. nih.gov These results were notably better than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most potent antifungal activity was observed in compound 2h, with MIC values of 0.02-0.04 mM and MFC values of 0.03-0.06 mM. nih.govresearchgate.net The broad-spectrum activity of triazole-based compounds makes them important candidates in the search for new fungicides. mdpi.com

Table 2: Antifungal Activity of this compound Derivatives Compared to Reference Drugs

Compound/Drug MIC (mM) MFC (mM) Source
This compound Derivatives (Overall Range) 0.02 - 0.52 0.03 - 0.52 nih.gov
Compound 2h 0.02 - 0.04 0.03 - 0.06 nih.govresearchgate.net
Compound 2a Lowest Activity - nih.govresearchgate.net
Ketoconazole (Reference) 0.28 - 1.88 0.38 - 2.82 nih.gov
Bifonazole (Reference) 0.32 - 0.64 0.64 - 0.81 nih.gov

Note: This table is interactive. Click on the headers to sort the data.

Fusarium species are significant plant pathogens responsible for diseases like Fusarium wilt, leading to substantial economic losses in agriculture. researchgate.netnih.gov Research has focused on the effectiveness of vinyl-triazole derivatives against these fungi. Certain derivatives, including EPS-869, EPS-877, EPS-880, EPS-892, and EPS-165, have demonstrated high antifungal activity against Fusarium avenaceum in laboratory settings. researchgate.net Another study showed that the inhibitory effect of vinyl-triazole derivatives against Fusarium culmorum was dependent on the concentration and the specific fungal strain, with one preparation (MZ-118) showing particular promise for plant protection measures. researchgate.net Fusarium oxysporum is another major pathogenic fungus, and studies have shown that fungicides like epoxiconazole (B1671545) can strongly inhibit its mycelial growth and spore germination. nih.govplos.orgplos.org

The primary mechanism behind the antifungal action of 1,2,4-triazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, also known as CYP51. nih.govresearchgate.net This enzyme is a member of the cytochrome P450 superfamily and is crucial for the biosynthesis of sterols in fungi, specifically ergosterol (B1671047). wikipedia.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and integrity. wikipedia.org

By inhibiting CYP51, azole compounds like vinyltriazole derivatives block the conversion of lanosterol to ergosterol. nih.govwikipedia.org This disruption of ergosterol production leads to a damaged cell membrane, causing cellular leakage and ultimately, fungal cell death. wikipedia.org Molecular docking studies have confirmed that this compound derivatives can bind effectively to the active site of the CYP51 enzyme, which supports the experimental findings of their antifungal activity. nih.govmdpi.com

Antifungal Efficacy

Antiparasitic Activity

In addition to antimicrobial properties, 1,2,4-triazole derivatives have been investigated for their potential as antiparasitic agents. nih.gov In a study evaluating their anthelmintic activity against the nematode Rhabditis sp., two derivatives demonstrated significant efficacy. Compound 12, which has 4-pyridyl and phenyl substituents, showed the highest activity with a lethal concentration (LC50) of 2.475 µg/µL. nih.gov Another derivative, compound 14, which contains 2-pyridyl and 4-methylphenyl groups, also displayed notable anthelmintic effects with an LC50 of 6.550 µg/µL. nih.gov Both of these compounds were more effective than the established anthelmintic drug, albendazole, which had an LC50 of 19.24 µg/µL in the same study. nih.gov These findings suggest that 1,2,4-triazole derivatives could be promising candidates for the development of new anthelmintic drugs. nih.gov

Table 3: Anthelmintic Activity of 1,2,4-Triazole Derivatives

Compound Substituents LC50 (µg/µL) Source
Compound 12 4-pyridyl and phenyl 2.475 ± 0.283 nih.gov
Compound 14 2-pyridyl and 4-methylphenyl 6.550 ± 0.866 nih.gov
Albendazole (Reference) N/A 19.24 nih.gov

Note: This table is interactive. Click on the headers to sort the data.

Antiviral Activity

The 1,2,4-triazole ring is a preferred structural component in the development of new drugs due to its wide range of pharmacological activities, including significant antiviral properties. nuft.edu.uaresearchgate.net Its advantages include chemical stability, resistance to metabolic degradation, and the ability to act as a bioisostere for amide, ester, or carboxyl groups, which enhances its potential for drug design. nuft.edu.uanih.gov Derivatives of both 1,2,3- and 1,2,4-triazoles have shown activity against a variety of viruses, such as human immunodeficiency virus (HIV), influenza, hepatitis B and C, and herpes viruses. nih.govrsc.org

Research has shown that triazole derivatives can target various viral components. For instance, in studies on the influenza virus, certain triazolyl lupinine (B175516) derivatives demonstrated virucidal activity, meaning they can directly affect extracellular virions and reduce their infectivity. mdpi.com This effect was linked to the compounds' ability to bind to hemagglutinin and neuraminidase proteins on the virus surface. mdpi.com

A significant area of research has focused on this compound derivatives as inhibitors of the human immunodeficiency virus (HIV). These compounds have been shown to target multiple stages of the viral life cycle. nih.govrsc.org One key target is the HIV capsid (CA) protein, which is essential for both the early and late stages of viral replication. nih.govrsc.org

In one study, a series of novel 1,2,4-triazole phenylalanine derivatives were designed to target a specific region of the HIV-1 CA hexamer. nih.gov The lead compound, d19 , exhibited potent antiretroviral activity against both HIV-1 and HIV-2 strains, with an EC₅₀ value of 0.59 μM for HIV-1, which was slightly better than the reference inhibitor PF-74. nih.gov

Other research has explored hybrid molecules that combine the triazole scaffold with other known antiviral agents. Derivatives of azidothymidine (AZT) linked to a 1,2,3-triazole ring have shown promising results. mdpi.com In a pre-exposure prophylaxis model, where cells were treated with the compounds before infection, these derivatives were able to significantly decrease HIV-1 infection rates, with two compounds, 6 and 7 , nearly clearing the infection entirely. mdpi.com This suggests their potential in preventative therapies. mdpi.com The 1,2,3-triazole framework has been identified as a key component in developing inhibitors for various HIV-1 enzymes, including reverse transcriptase, integrase, and protease. nih.gov

Table 2: Anti-HIV Activity of Selected Triazole Derivatives

CompoundTargetActivity MetricValueSource
d19HIV-1 CA ProteinEC₅₀ (HIV-1)0.59 µM nih.gov
EC₅₀ (HIV-2)2.69 µM
CC₅₀ (Cytotoxicity)95.80 µM
II-10cHIV-1 CA ProteinEC₅₀ (HIV-1)2.13 µM rsc.org
Compound 2 (AZT-derived)HIV-1 ReplicationDecreased infection levels post-infection mdpi.com
Compound 6 (AZT-derived)HIV-1 ReplicationDecreased infection levels post-infection mdpi.com

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. rsc.org Their mechanism of action often involves inhibiting key proteins and pathways that are critical for cancer cell proliferation and survival. nih.govnih.gov

A study on novel 1,2,4-triazole derivatives found that several compounds exhibited remarkable antiproliferative activity against a panel of cancer cell lines. nih.gov The most active compounds were tested against known anticancer targets, including EGFR (Epidermal Growth Factor Receptor), BRAF, and Tubulin. nih.gov Specifically, compound 8c showed potent inhibition of the EGFR kinase with an IC₅₀ value of 3.6 μM. nih.gov Both compounds 8c and 8d were also identified as strong inhibitors of tubulin polymerization and showed significant BRAF inhibitory activity. nih.gov

Research into 1,2,3-triazole-containing hybrids has also yielded promising results, particularly for lung cancer. nih.gov These hybrids often combine the triazole moiety with other known anticancer scaffolds like podophyllotoxin, which inhibits tubulin polymerization, or steroids. nih.gov For example, certain 1,2,3-triazole-containing dehydroepiandrosterone (B1670201) derivatives were active against A549 lung cancer cells, exerting their effect by inducing cell cycle arrest and apoptosis. nih.gov

Table 3: Anticancer Activity of Selected Triazole Derivatives

Compound Class/NameTarget/Cell LineActivity MetricValue (µM)Source
Compound 8cEGFR KinaseIC₅₀3.6 nih.gov
Compounds 59a-d (Steroid derivatives)A549 (Lung Cancer)IC₅₀5.54 - 7.23 nih.gov
Etodolac derivatives 13 (Indole derivatives)A549 (Lung Cancer)IC₅₀3.29 - 10.71 nih.gov

Anti-Malarial Activity

Malaria remains a devastating global health issue, and the rise of drug-resistant strains of Plasmodium necessitates the development of new antimalarial agents. nih.gov Triazole-bearing compounds have shown promising in vitro and in vivo activity against the malaria parasite. rsc.orgnih.gov The triazole ring is believed to aid in the accumulation of the drug within the acidic digestive vacuole of the parasite, a key site of action for many antimalarials. nih.gov

A series of pyridylvinylquinoline-triazole analogues were synthesized and tested for their activity against a chloroquine-resistant (CQR) strain of P. falciparum. nih.gov Many of the synthesized compounds displayed significant inhibitory effects at low submicromolar concentrations. nih.gov The most potent molecule identified was compound 60 , which exhibited an EC₅₀ value of 0.04 μM. nih.gov Further studies showed that this compound is a fast-acting agent that specifically targets the trophozoite phase of the parasite's asexual life cycle. nih.gov The hybridization of the 4-aminoquinoline (B48711) scaffold with a 1,2,3-triazole ring has been a common strategy in designing new antimalarial agents. nih.gov

Table 4: Anti-Malarial Activity of Pyridylvinylquinoline-Triazole Analogues

CompoundMalarial StrainActivity MetricValue (µM)Source
Compound 60P. falciparum (CQR Dd2)EC₅₀0.04 ± 0.01 nih.gov
Compound 26P. falciparum (CQR Dd2)EC₅₀Low micromolar range nih.gov
Compound 27P. falciparum (CQR Dd2)EC₅₀Low micromolar range nih.gov

Anti-Inflammatory Activity

Derivatives of 1,2,4-triazole are a significant group of compounds exhibiting anti-inflammatory properties. rsc.orgnih.govnih.gov Their mechanism often involves the modulation of pro-inflammatory mediators, such as cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govbiomedpharmajournal.org

In a study of newly synthesized 1,4-disubstituted 1H-1,2,3-triazoles, compound 5 demonstrated the highest anti-inflammatory activity across several induced inflammation models in rats. biomedpharmajournal.org The anti-inflammatory effect of these triazole derivatives is attributed to the inhibition of the COX-2 enzyme, which reduces the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org An analysis of cytokine dynamics revealed that compound 5 significantly decreased the levels of pro-inflammatory cytokines IL-6 and TNF-α while increasing the level of the anti-inflammatory cytokine IL-4. biomedpharmajournal.org

Other research has focused on 1,2,4-triazole derivatives containing a methacrylic acid moiety. nih.gov When tested on human peripheral blood mononuclear cells (PBMC), these compounds showed antiproliferative activity and diverse effects on cytokine production, with two compounds demonstrating anti-inflammatory potential comparable to ibuprofen. nih.gov

Table 5: Effect of Triazole Compound 5 on Serum Cytokine Levels

CytokineEffect of Compound 5 (Compared to Control)Source
IL-4 (Anti-inflammatory)Increased by 3.25 times biomedpharmajournal.org
IL-6 (Pro-inflammatory)Decreased by 5.16 times
TNF-α (Pro-inflammatory)Reduced by 3.48 times

Immunomodulatory Properties

Beyond direct anti-inflammatory action, certain triazole derivatives possess broader immunomodulatory properties, meaning they can alter or regulate the function of the immune system. nih.govmdpi.com This activity is often studied using in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC). mdpi.com

In one such study, a series of new 1,2,4-triazole derivatives were evaluated for their immunomodulatory effects. mdpi.com The strongest activity was observed for compounds 3a and 3c , which were found to decrease the levels of the pro-inflammatory cytokines TNF-α and IFN-γ in mitogen-stimulated PBMC cultures. mdpi.com This demonstrates their potential to suppress specific inflammatory pathways. mdpi.com

Similarly, another series of 1,2,4-triazole derivatives were shown to influence both cytokine production and the proliferation of human PBMCs, indicating a clear effect on immune cell activity. nih.gov This ability to modulate immune responses highlights the therapeutic potential of these compounds for treating immune-related disorders. nih.govmdpi.com

Protective Effects in Plant Diseases

Research into this compound derivatives has revealed their significant potential in protecting plants from various diseases, primarily by inhibiting the growth of pathogenic fungi. These compounds have demonstrated notable antifungal activity against a range of pathogens that cause significant crop damage.

Studies have shown the efficacy of vinyl-triazole derivatives against root rot in common winter wheat, a severe disease caused by fungi such as Fusarium oxysporum and Drechslera sorokiniana. ibiol.ro In laboratory settings, the application of certain vinyl-triazole derivatives to wheat grains provided a protective effect against these pathogens. ibiol.ro The treatment involved soaking wheat grains in aqueous solutions of the compounds, which was found to increase the plants' resistance to fungal culture filtrates. ibiol.ro

The antifungal activity of these derivatives is concentration-dependent, with higher concentrations generally resulting in greater inhibition of fungal growth. ibiol.ro For instance, against F. oxysporum, one of the most significant inhibitory actions was observed at concentrations of 0.01% and 0.005%. ibiol.ro Specifically, the compound designated as MF-EPS-866 showed the most pronounced antifungal activity against this pathogen at these concentrations. ibiol.ro A similar trend of higher inhibitory activity at higher concentrations was noted for D. sorokiniana. ibiol.ro

Further research has identified several vinyl-triazole derivatives, namely EPS-869, EPS-877, EPS-880, EPS-892, and EPS-165, that exhibit high antimicrobial activity against the fungus Fusarium avenaceum and several plant pathogenic bacteria. researchgate.net

In addition to protective effects on wheat, broader research on 1,2,4-triazole derivatives, a class to which this compound belongs, highlights their fungicidal action. For example, certain novel 1,2,4-triazole derivatives have shown broad-spectrum antifungal activities against pathogens like Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.govnih.gov One particular derivative, compound 5a4, was effective against all four of these fungal pathogens. nih.gov Another compound, 5b2, demonstrated exceptionally strong activity against S. sclerotiorum. nih.govnih.gov

The evaluation of other novel 1,2,4-triazole derivatives containing carboxamide fragments has also yielded promising results. mdpi.comresearchgate.net Compound 6h, for instance, showed outstanding activity against Physalospora piricola, with an efficacy greater than the commercial fungicide mefentrifluconazole. mdpi.comresearchgate.net Furthermore, compound 5j displayed significant anti-oomycete activity against Phytophthora capsici. mdpi.comresearchgate.net

The antimicrobial potential of new vinyl-1,2,4-triazole derivatives has been demonstrated against various bacteria and fungi. nih.gov One of the most active compounds, 2h, showed strong antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 0.02 mM to 0.04 mM and minimum fungicidal concentration (MFC) values from 0.03 mM to 0.06 mM, which were better than the reference drugs ketoconazole and bifonazole. nih.gov The most sensitive bacterium to these compounds was found to be Xanthomonas campestris. nih.gov

The following tables summarize the inhibitory activities of selected this compound and related 1,2,4-triazole derivatives against various plant pathogens.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives Against Various Plant Pathogens

Compound Pathogen EC₅₀ (mg/L)
5a4 S. sclerotiorum 1.59
P. infestans 0.46
R. solani 0.27
B. cinerea 11.39
5b2 S. sclerotiorum 0.12
5a17 B. cinerea 7.48

Data sourced from references nih.govnih.gov. EC₅₀ represents the half maximal effective concentration.

Table 2: Antifungal and Anti-Oomycete Activity of 1,2,4-Triazole Derivatives Containing Carboxamide Fragments

Compound Pathogen EC₅₀ (µg/mL)
6h Physalospora piricola 13.095
5j Phytophthora capsici 17.362

Data sourced from references mdpi.comresearchgate.net. EC₅₀ represents the half maximal effective concentration.

Table 3: Antifungal Activity of Vinyl-1,2,4-Triazole Derivatives

Compound Antifungal Activity (MIC in mM) Antifungal Activity (MFC in mM)
2h 0.02-0.04 0.03-0.06
2a Lowest activity among tested Not specified

Data sourced from reference nih.gov. MIC is the minimum inhibitory concentration; MFC is the minimum fungicidal concentration.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of 1-vinyltriazole synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency. nih.govdartmouth.edu A significant area of development is the creation of synthetic pathways that avoid harsh conditions, toxic catalysts, and hazardous reagents.

A key focus is the move away from traditional methods that may involve potentially explosive azide (B81097) intermediates or toxic metal catalysts like mercury acetate (B1210297). nih.govrsc.org Research is increasingly directed towards transition-metal-free synthesis. nih.govrsc.orgrsc.orgrsc.org For instance, a novel and green route for the direct synthesis of vinyltriazole derivatives has been developed using an inorganic base to promote the reaction between alkynes and triazoles, completely avoiding the use of transition metals. nih.govrsc.orgrsc.org This method is noted for its cost-effectiveness and excellent functional group tolerance. nih.govrsc.org

Future synthetic strategies will likely emphasize:

Catalyst Innovation: Development of benign, low-cost, and recyclable catalysts. rsc.org This includes exploring base-catalyzed systems, such as the use of cesium carbonate (Cs₂CO₃) in a dimethyl sulfoxide (B87167) (DMSO) solvent system, which has proven efficient. rsc.org

Green Solvents: The substitution of conventional volatile organic compounds with environmentally friendly alternatives like water, glycerol, or deep eutectic solvents. consensus.app Glycerol, for example, has been successfully used as a green solvent for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The development of one-pot synthesis protocols is a step in this direction. consensus.app

Alternative Energy Sources: Utilizing non-conventional energy sources such as microwave irradiation, ultrasound, and mechanochemistry to drive reactions under milder conditions. nih.gov

A notable advancement is the synthesis of N-vinyl-1,2,3-triazole monomers from 2-aminoethanol and α-diazo-β-oxoamides through modified Wolff's cyclocondensation reactions, which offers a high-yield alternative to click chemistry. nih.govrsc.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Vinyltriazoles

FeatureTraditional Methods (e.g., CuAAC)Emerging Green Routes
Catalyst Often copper-based; can involve toxic heavy metals (e.g., mercury). rsc.orgTransition-metal-free (e.g., inorganic bases) or benign catalysts. nih.govrsc.org
Reagents May use potentially explosive organic azides. nih.govAvoids azide intermediates where possible; uses more stable starting materials. nih.govrsc.org
Solvents Often volatile organic compounds (VOCs).Green solvents like water, glycerol, or deep eutectic solvents. consensus.app
Conditions Can require harsh reaction conditions.Milder conditions, often at room or slightly elevated temperatures. rsc.orgconsensus.app
Sustainability Higher environmental impact and potential safety concerns.Improved safety, reduced waste, and better atom economy. nih.govconsensus.app

Exploration of New Polymeric Architectures and Hybrid Materials

The versatility of the this compound monomer opens avenues for creating a wide array of advanced polymeric materials with tailored properties. Future research will likely focus on moving beyond simple homopolymers to more complex and functional macromolecular structures.

The polymerization of vinyl-1,2,3-triazoles is an area ripe for significant development. researchgate.net This includes exploring various polymerization techniques to control the architecture of the resulting polymers, leading to materials with specific and predictable properties. researchgate.net The synthesis of water-soluble polymers containing 1-vinyl-1,2,3-triazole units has been shown to influence properties like the lower critical solution temperature (LCST), which is crucial for creating stimuli-responsive or "smart" materials. researchgate.net

Key areas for future exploration include:

Advanced Polymer Architectures: Synthesis of block copolymers, graft copolymers, and star polymers incorporating this compound segments. These architectures can lead to self-assembling materials for nanotechnology applications.

Stimuli-Responsive Polymers: Designing polymers that respond to external stimuli such as temperature, pH, or light. The triazole unit's ability to participate in hydrogen bonding and its influence on solubility make it an excellent candidate for such materials. researchgate.net

Hybrid Materials and Nanocomposites: Integrating poly(this compound)s with inorganic nanoparticles (e.g., silver, selenium) or other functional materials to create hybrid systems with combined or enhanced properties. researchgate.net For example, copolymers of 1-vinyl-1,2,4-triazole (B1205247) have been used as stabilizing matrices for metallic silver nanoparticles, creating new polymeric nanocomposites. researchgate.net These materials are promising for applications in electroconducting and photosensitive devices. researchgate.net

Functional Polymer Networks: Developing cross-linked poly(this compound) hydrogels and organogels for applications in drug delivery, tissue engineering, and as absorbent materials.

The development of novel polymeric materials from renewable resources, such as vegetable oils, in combination with vinyl monomers like this compound, represents another sustainable avenue for creating everything from soft rubbers to rigid plastics and high-performance biocomposites. nih.gov

Advanced Mechanistic Investigations in Polymerization and Reactions

A deeper, fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new ones. Future research will employ a combination of advanced computational and experimental techniques to elucidate the intricate details of its reactivity.

Recent studies have begun to explore the C(sp²)-H bond activation in vinyltriazole derivatives using palladium acetate as a catalyst. bohrium.comnih.govresearchgate.net These investigations, often employing density functional theory (DFT) calculations, reveal that the nitrogen atoms of the triazole ring play a key role by coordinating with the metal center, facilitating the activation process. bohrium.comnih.govresearchgate.net Understanding this mechanism is the first step toward developing more efficient cross-coupling reactions, such as Heck-type reactions, to create new C-C bonds for conjugating triazoles with other molecules. bohrium.comnih.gov

Future mechanistic studies will likely focus on:

Polymerization Kinetics: Detailed investigation of the radical polymerization kinetics of different vinyltriazole isomers. Studies have shown that the polymerizability is influenced by the mutual arrangement of nitrogen atoms within the triazole ring. researchgate.net Elucidating these relationships will allow for better control over molecular weight and polymer architecture.

Regio- and Stereoselectivity: Probing the factors that control regioselectivity in addition reactions. For instance, in base-mediated additions to alkynes, the electronic nature of substituents on the alkyne can direct the reaction to form either N-1 or N-2 vinyltriazole isomers. nih.gov

Computational Modeling: Increased use of DFT and other computational methods to model reaction pathways, predict transition states, and understand the electronic effects that govern reactivity. bohrium.comresearchgate.net This can accelerate the discovery of new catalysts and reaction conditions.

Spectroscopic Analysis: Employing advanced spectroscopic techniques to identify and characterize reaction intermediates and transition states, providing experimental validation for proposed mechanisms.

Untapped Biological Applications and Structure-Activity Relationship Studies

While the 1,2,3-triazole core is a well-known pharmacophore found in many biologically active compounds, the specific potential of this compound and its derivatives remains an area with significant untapped potential. nih.govresearchgate.net Future research will focus on systematically exploring their biological activities and establishing clear structure-activity relationships (SAR).

Triazole derivatives have demonstrated a wide range of biological activities, including antifungal, anticancer, anti-HIV, and anti-inflammatory properties. nih.govrsc.org The introduction of a vinyl group provides a reactive handle for further functionalization or for polymerization into biocompatible materials.

Key directions for future research include:

Screening for New Activities: Broad-based screening of libraries of this compound derivatives against various biological targets, including enzymes, receptors, and microbial pathogens. Recent studies have designed triazole derivatives as potent inhibitors of enzymes like PRMT5, which is implicated in cancer. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating how these changes affect biological activity. For example, SAR studies on 1,2,4-triazole (B32235) Schiff bases have shown that introducing halogen atoms and electron-withdrawing groups on an attached benzene (B151609) ring enhances antifungal activity. nih.gov Similar systematic studies on vinyltriazoles are needed.

Molecular Docking and Design: Using computational tools to model the interaction of vinyltriazole derivatives with biological targets. nih.govamazonaws.com This allows for the rational design of more potent and selective compounds, as demonstrated in the development of antifungal agents targeting the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. amazonaws.com

Biomaterials and Drug Delivery: Leveraging the polymerizability of this compound to create novel biomaterials. rsc.org Poly(this compound)s could be developed for applications in drug delivery systems, where the triazole moiety might confer specific interactions with biological tissues or provide sites for drug conjugation. rsc.org

Integration with Emerging Technologies in Materials Science

The unique properties of this compound and its polymers make them ideal candidates for integration into a variety of emerging technologies. Their high activity, ease of polymerization, and the functionality of the resulting polymers are key to their potential in advanced applications. nih.govrsc.org

Future research will focus on harnessing these properties for next-generation materials and devices:

Organic Electronics: Poly(1-vinyl-1,2,4-triazole) (PVT) has already been investigated as a water-soluble, novel dielectric layer in organic field-effect transistors (OFETs). researchgate.net Its low leakage current, high breakdown voltage, and excellent film-forming properties make it a promising material for low-voltage, solution-processed electronics. researchgate.net Further research could optimize these properties and explore its use in other electronic components like sensors and memory elements. researchgate.net

Membrane Technology: The ionic and polar nature of the triazole ring suggests that polymers derived from this compound could be used in the fabrication of ion-exchange membranes. rsc.org These membranes are critical for applications in water purification, energy storage (e.g., fuel cells), and chemical separations.

Advanced Coatings and Adhesives: The polymerizability and adhesive properties of vinyltriazoles could be exploited to develop high-performance coatings and adhesives, potentially for specialized applications such as bonding refractory ceramic materials. researchgate.net

Smart Materials: As mentioned, the stimuli-responsive nature of some vinyltriazole polymers makes them suitable for creating smart materials that can be integrated into sensors, actuators, and self-healing systems. researchgate.net

The convergence of polymer chemistry, materials science, and nanotechnology will undoubtedly unlock new and innovative applications for this compound, solidifying its role as a versatile building block for the technologies of the future.

Q & A

Basic: What are the recommended synthetic routes for 1-Vinyltriazole, and how can reaction conditions be optimized to maximize yield?

To synthesize this compound, common methods include radical-initiated vinylation of triazole derivatives or nucleophilic substitution reactions using vinyl halides. Optimization involves:

  • Temperature control : Reaction efficiency is temperature-dependent; systematic testing between 40–80°C can identify optimal conditions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may accelerate coupling reactions, but their impact on purity must be validated via HPLC .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) often enhance solubility, but residual solvent removal requires vacuum distillation and characterization via GC-MS .

Basic: How can the purity and structural identity of synthesized this compound be rigorously confirmed?

Use a multi-technique approach:

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with literature data to confirm vinyl and triazole proton environments .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities; retention times should match standards .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (tolerance ≤0.4%) .

Advanced: What experimental designs are critical for studying this compound’s reactivity in polymerization systems?

Controlled experiments should address:

  • Monomer-to-initiator ratios : Vary molar ratios (e.g., 100:1 to 500:1) to assess effects on polymer molecular weight (GPC analysis) .
  • Kinetic studies : Use in-situ FTIR to monitor vinyl group consumption rates under varying temperatures .
  • Cross-contamination controls : Isolate reaction vessels to prevent unintended copolymerization, validated via MALDI-TOF .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Conflicting thermal degradation profiles (e.g., TGA curves in literature) may arise from:

  • Sample preparation : Ensure anhydrous conditions during synthesis, as moisture accelerates decomposition .
  • Method calibration : Validate TGA/DSC instruments with standard references (e.g., indium melting point) .
  • Atmosphere effects : Compare stability in inert (N2_2) vs. oxidative (air) environments to isolate degradation pathways .

Advanced: What strategies mitigate side reactions when functionalizing this compound for coordination chemistry applications?

To minimize undesired byproducts:

  • Protecting groups : Temporarily block reactive triazole nitrogens using trimethylsilyl chloride, confirmed via 29^{29}Si NMR .
  • Stoichiometric precision : Employ Schlenk-line techniques for air-sensitive reactions (e.g., Grignard additions) .
  • Post-reaction quenching : Use scavengers (e.g., molecular sieves) to remove unreacted metal catalysts, verified via ICP-OES .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • PPE : Wear nitrile gloves (tested for permeability) and chemical-resistant goggles .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Advanced: How can computational modeling complement experimental studies of this compound’s electronic properties?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict HOMO/LUMO energies .
  • MD simulations : Model solvation effects in DMSO/water mixtures to correlate with experimental solubility data .
  • Validation : Compare computed IR spectra with experimental data (RMSD ≤5 cm1^{-1}) .

Advanced: What statistical methods are appropriate for analyzing contradictory catalytic activity data in this compound-mediated reactions?

  • Multivariate analysis : Apply PCA to identify variables (e.g., solvent polarity, catalyst loading) driving discrepancies .
  • Error propagation : Quantify uncertainty in kinetic measurements using Monte Carlo simulations .
  • Meta-analysis : Pool datasets from peer-reviewed studies to assess reproducibility (I2^2 statistic for heterogeneity) .

Basic: What are the key considerations for designing reproducible toxicity assays for this compound?

  • Cell line selection : Use standardized lines (e.g., HEK293) with passage numbers <20 to minimize drift .
  • Dose-response curves : Test 6–8 concentrations in triplicate, normalized to vehicle controls .
  • Endpoint validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced: How can researchers address challenges in characterizing this compound’s supramolecular interactions?

  • X-ray crystallography : Co-crystallize with host molecules (e.g., cyclodextrins) to resolve binding modes .
  • ITC titrations : Measure binding constants (Ka_a) at multiple temperatures to calculate ΔH and ΔS .
  • Competition assays : Introduce guest molecules (e.g., adamantane derivatives) to test specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Vinyltriazole
Reactant of Route 2
1-Vinyltriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.